Product packaging for D-Nmappd(Cat. No.:)

D-Nmappd

Cat. No.: B1663987
M. Wt: 422.6 g/mol
InChI Key: XUSDVLHKNBOGJY-FYYLOGMGSA-N
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Description

D-NMAPPD is an inhibitor of ceramidase. It induces cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner but has no effect on viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM. This compound increases intracellular ceramide accumulation and cytochrome C release and induces apoptosis in SW403 cells, effects that can be prevented by the caspase-3 inhibitor Ac-DEVD-CHO. In vivo, this compound (75 mg/kg) reduces tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models.>(1R,2R)-B13 is a inhibitor of ceramidase, increasing intracellular ceramide accumulation and cytochrome C release and inducing apoptosis in SW403 cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N2O5 B1663987 D-Nmappd

Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSDVLHKNBOGJY-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Nmappd: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Nmappd, a potent ceramidase inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action revolves around the targeted disruption of sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation. By inhibiting ceramidase, this compound induces the intracellular accumulation of ceramide, a bioactive lipid that triggers a cascade of events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Ceramidase Inhibition and Ceramide Accumulation

This compound functions as a direct inhibitor of ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2][3][4] In various cancer cell types, the overexpression of ceramidase contributes to a pro-survival state by depleting the intracellular pool of pro-apoptotic ceramide. This compound competitively binds to ceramidase, blocking its catalytic activity and leading to a significant and sustained increase in intracellular ceramide levels. This accumulation is the linchpin of this compound's cytotoxic effects.

Signaling Pathways Modulated by this compound

The elevation of intracellular ceramide initiates a multi-faceted signaling cascade that converges on the induction of apoptosis. The key pathways affected are detailed below.

Intrinsic Apoptotic Pathway

Ceramide accumulation directly impacts mitochondrial integrity, a central control point of the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that executes programmed cell death.

D_Nmappd_Apoptosis_Pathway DNmappd This compound Ceramidase Ceramidase DNmappd->Ceramidase Inhibition Ceramide Intracellular Ceramide Accumulation Ceramidase->Ceramide Hydrolysis (Blocked) Mitochondria Mitochondria Ceramide->Mitochondria Induces Stress CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptotic pathway.

Modulation of Downstream Effectors

Beyond the direct mitochondrial pathway, ceramide accumulation influences other signaling molecules that contribute to the pro-apoptotic cellular environment.

  • p38 Mitogen-Activated Protein Kinase (MAPK): In colon cancer cells, ceramide has been shown to activate the p38 MAPK pathway, which can contribute to apoptosis.

  • Nuclear Factor-kappa B (NF-κB): The role of NF-κB in ceramide-induced apoptosis is complex and appears to be cell-type dependent. In some contexts, ceramide can inhibit the pro-survival signals mediated by NF-κB.

  • NMDA Receptor Modulation: Elevated ceramide levels have been suggested to modulate the properties of N-methyl-D-aspartate (NMDA) receptors. While the precise mechanism is still under investigation, this interaction may contribute to the overall cellular stress and push cancer cells towards apoptosis.

D_Nmappd_Downstream_Effectors Ceramide Intracellular Ceramide Accumulation p38MAPK p38 MAPK Activation Ceramide->p38MAPK NFkB NF-κB Modulation Ceramide->NFkB NMDAR NMDA Receptor Modulation Ceramide->NMDAR Apoptosis Apoptosis p38MAPK->Apoptosis NFkB->Apoptosis NMDAR->Apoptosis

Caption: Downstream effectors of ceramide accumulation.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the available data.

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Promyelocytic Leukemia1.5[1]
MCF-7Breast Cancer14
Animal ModelCancer TypeThis compound DoseEffectReference
Mouse XenograftSW403 Colon Cancer75 mg/kgReduced tumor growth and hepatic metastases
Mouse XenograftLoVo Colon Cancer75 mg/kgReduced tumor growth and hepatic metastases

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW403, LoVo)

  • 96-well plates

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Add solubilization buffer IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for MTT cell viability assay.

Measurement of Intracellular Ceramide Levels (HPLC-MS/MS)

This protocol outlines a method for the quantitative analysis of intracellular ceramide.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., C17-ceramide)

  • Extraction solvent (e.g., isopropanol/water/ethyl acetate)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Harvest treated and control cells by scraping and wash with ice-cold PBS.

  • Perform lipid extraction by adding the extraction solvent and internal standards to the cell pellet.

  • Vortex and centrifuge to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis.

  • Inject the sample into the HPLC-MS/MS system for separation and quantification of different ceramide species.

  • Normalize ceramide levels to total protein or cell number.

Cytochrome C Release Assay (Immunofluorescence)

This protocol describes the visualization of cytochrome c release from mitochondria.

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against Cytochrome C

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or vehicle for the desired time.

  • In the last 30 minutes of treatment, add MitoTracker Red CMXRos to the medium to stain mitochondria.

  • Wash cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against Cytochrome C.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope. A diffuse cytoplasmic staining of Cytochrome C in this compound-treated cells, as opposed to the punctate mitochondrial staining in control cells, indicates its release.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Lyse the treated and control cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.

  • Calculate the fold-change in caspase-3 activity in this compound-treated cells compared to the control.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of cancer cells on altered sphingolipid metabolism. Its ability to inhibit ceramidase and induce ceramide-mediated apoptosis provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mechanism of action of this compound in cancer cells. Further research is warranted to explore its efficacy in a broader range of cancer types, to elucidate the full spectrum of its downstream signaling effects, and to optimize its therapeutic application in preclinical and clinical settings.

References

An In-Depth Technical Guide to the Signaling Pathway of D-Nmappd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-N-myristoyl-2-amino-1-(4'-nitrophenyl)-1,3-propanediol (D-Nmappd), also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. By blocking the degradation of ceramide, this compound elevates intracellular levels of this bioactive lipid, triggering a cascade of signaling events that culminate in profound cellular responses, including apoptosis and modulation of neuronal signaling. This technical guide provides a comprehensive overview of the signaling pathway of this compound, detailing its mechanism of action, downstream effector pathways, and its dual role in cancer therapy and neuroscience. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Acid Ceramidase

This compound's primary molecular target is acid ceramidase (ASAH1), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This compound acts as a competitive inhibitor of this enzyme, leading to the accumulation of ceramide within the cell[1][2][3].

Quantitative Inhibition Data

The inhibitory potency of this compound against acid ceramidase has been quantified, with a reported IC50 value of approximately 10 μM [2][4]. The cytotoxic and anti-proliferative effects of this compound have also been characterized in various cell lines, with IC50 values summarized in the table below.

Cell LineEffectIC50 ValueReference
HaCaT KeratinocytesAnti-proliferative~7 μM
HL-60Cytotoxicity1.5 μM
MCF7Anti-proliferative14 μM

Downstream Signaling Pathways

The accumulation of intracellular ceramide, induced by this compound, initiates two primary signaling cascades: a pro-apoptotic pathway and a neuromodulatory pathway.

Ceramide-Mediated Apoptosis

Elevated ceramide levels are a potent trigger for the intrinsic pathway of apoptosis. This signaling cascade is initiated at the mitochondria and proceeds through the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide is known to form channels in the mitochondrial outer membrane, leading to its permeabilization.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

  • JNK/SAPK Pathway Activation: Ceramide accumulation has also been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade, which contributes to the apoptotic response.

D_Nmappd_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Inhibits Ceramide Ceramide Acid Ceramidase->Ceramide Accumulation JNK/SAPK Pathway JNK/SAPK Pathway Ceramide->JNK/SAPK Pathway Activates Cytochrome c (mito) Cytochrome c (mito) Ceramide->Cytochrome c (mito) Induces release Apoptosis Apoptosis JNK/SAPK Pathway->Apoptosis Cytochrome c (cyto) Cytochrome c (cyto) Cytochrome c (mito)->Cytochrome c (cyto) Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome Forms Caspase Cascade Caspase Cascade Apoptosome->Caspase Cascade Activates Caspase Cascade->Apoptosis

This compound Induced Apoptotic Signaling Pathway
Modulation of NMDA Receptor Signaling

This compound has been shown to regulate the properties of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system. The accumulation of ceramide is believed to be the underlying mechanism for this neuromodulatory effect. While the precise molecular details are still under investigation, the proposed mechanism involves:

  • Alteration of Membrane Microdomains: Ceramide is a key component of lipid rafts, specialized microdomains in the plasma membrane that are enriched in cholesterol and sphingolipids. The NMDA receptor is known to be localized within these rafts.

  • Modulation of Receptor Conformation and Function: By altering the lipid composition and fluidity of these microdomains, ceramide may allosterically modulate the conformation of the NMDA receptor, thereby enhancing its activity. This leads to an increase in NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).

D_Nmappd_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Inhibits Ceramide Ceramide Acid Ceramidase->Ceramide Accumulation Lipid Raft Lipid Raft Ceramide->Lipid Raft Alters Composition Lipid Raft->NMDA Receptor Modulates Activity Increased fEPSPs Increased fEPSPs NMDA Receptor->Increased fEPSPs

This compound Modulation of NMDA Receptor Signaling

Experimental Protocols

Acid Ceramidase Activity Assay (Fluorogenic Method)

This protocol is adapted from a method utilizing a fluorogenic substrate for high-throughput screening.

Materials:

  • Cell lysate

  • 25 mM Sodium acetate buffer, pH 4.5

  • Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell homogenates and determine protein concentration.

  • In each well of a 96-well plate, add 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).

  • Add 25 µL of cell lysate (containing 10-25 µg of protein) to each well.

  • Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate solution (final concentration 20 µM).

  • Incubate the plate at 37°C for 1-3 hours.

  • Measure the fluorescence of the released product (e.g., umbelliferone) using a microplate reader (Excitation/Emission wavelengths will depend on the substrate used).

  • Calculate acid ceramidase activity relative to protein concentration.

Acid_Ceramidase_Assay_Workflow Prepare Cell Lysate Prepare Cell Lysate Add to 96-well Plate Add to 96-well Plate Prepare Cell Lysate->Add to 96-well Plate Add Substrate Add Substrate Add to 96-well Plate->Add Substrate Incubate at 37°C Incubate at 37°C Add Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Calculate Activity Calculate Activity Measure Fluorescence->Calculate Activity Ceramide_Quantification_Workflow Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Phase Separation Phase Separation Cell Lysis & Lipid Extraction->Phase Separation Dry & Reconstitute Dry & Reconstitute Phase Separation->Dry & Reconstitute HPLC Separation HPLC Separation Dry & Reconstitute->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Cytochrome_c_Release_Assay_Workflow Cell Fractionation Cell Fractionation Protein Quantification Protein Quantification Cell Fractionation->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection

References

D-NMAPPD and Ceramide-Mediated Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid ceramidase inhibitor, D-NMAPPD, and its role in inducing ceramide-mediated apoptosis. This document details the mechanism of action, quantitative effects on cancer cell lines, and comprehensive experimental protocols for studying this pathway.

Introduction: The Role of Ceramide in Apoptosis

Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical second messenger in cellular signaling, particularly in the induction of apoptosis, or programmed cell death.[1][2][3][4] Various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines, can trigger an increase in intracellular ceramide levels, leading to a cascade of events culminating in cell death.[5] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a key determinant of cell fate.

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By degrading ceramide, AC reduces the cellular pool of this pro-apoptotic lipid. In many cancer cells, AC is overexpressed, contributing to therapeutic resistance by suppressing ceramide-induced cell death.

This compound: An Acid Ceramidase Inhibitor

This compound, also known as (1R,2R)-N-(4-methyl-4-nitrophenyl)-2-(dodecanoylamino)-1,3-propanediol, is a potent and specific inhibitor of acid ceramidase. By blocking the activity of this enzyme, this compound leads to the accumulation of endogenous ceramide within the cell. This increase in intracellular ceramide concentration is the primary mechanism by which this compound exerts its pro-apoptotic and anti-cancer effects.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize the available quantitative data on the efficacy of this compound and the closely related ceramidase inhibitor, d-erythro-MAPP, in various cancer cell lines.

Table 1: IC50 Values of Ceramidase Inhibitors

CompoundCell LineIC50 Value (µM)Assay Type
This compound ((1R,2R)-B13)HL-60 (Human promyelocytic leukemia)1.5Trypan Blue Exclusion
This compound ((1R,2R)-B13)MCF-7 (Human breast adenocarcinoma)14Not Specified
d-erythro-MAPPMCF-7 (Human breast adenocarcinoma)4.4Not Specified
d-erythro-MAPP SLNMCF-7 (Human breast adenocarcinoma)15.6Not specified

SLN: Solid Lipid Nanoparticle formulation

Table 2: Apoptosis Induction by d-erythro-MAPP in MCF-7 Cells

Treatment% Early Apoptotic Cells% Late Apoptotic CellsTotal % Apoptotic Cells
Control4.721.736.45
d-erythro-MAPP (IC50 concentration)25.8011.0536.85
d-erythro-MAPP SLN (IC50 concentration)10.5212.2322.75

Data from a study on a closely related ceramidase inhibitor, d-erythro-MAPP, is presented here to illustrate the potential apoptotic effects.

Signaling Pathways and Experimental Workflows

Ceramide-Mediated Apoptosis Signaling Pathway

Inhibition of acid ceramidase by this compound leads to the accumulation of ceramide, which then triggers a downstream signaling cascade. This pathway often involves the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases.

G cluster_0 Cellular Response This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase inhibits Ceramide Ceramide Acid Ceramidase->Ceramide degrades Mitochondrion Mitochondrion Ceramide->Mitochondrion activates pro-apoptotic signaling Bax Bax Ceramide->Bax upregulates Bcl-2 Bcl-2 Ceramide->Bcl-2 downregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion promotes permeabilization Bcl-2->Bax inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

This compound induced ceramide-mediated apoptosis pathway.
Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the pro-apoptotic effects of this compound involves a series of in vitro assays.

G Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Ceramide Quantification Ceramide Quantification This compound Treatment->Ceramide Quantification Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) This compound Treatment->Apoptosis Assay (Annexin V) Mitochondrial Pathway Analysis Mitochondrial Pathway Analysis This compound Treatment->Mitochondrial Pathway Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Ceramide Quantification->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Cytochrome c Release Cytochrome c Release Mitochondrial Pathway Analysis->Cytochrome c Release Caspase Activity Assay Caspase Activity Assay Mitochondrial Pathway Analysis->Caspase Activity Assay Bax/Bcl-2 Expression Bax/Bcl-2 Expression Mitochondrial Pathway Analysis->Bax/Bcl-2 Expression Cytochrome c Release->Data Analysis Caspase Activity Assay->Data Analysis Bax/Bcl-2 Expression->Data Analysis

Workflow for evaluating this compound's pro-apoptotic effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Ceramide Quantification

This protocol measures the levels of intracellular ceramide following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., C17-ceramide)

  • Diacylglycerol (DAG) kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) system

  • Phosphorimager

Procedure:

  • Culture cells and treat with this compound or vehicle control for the desired time.

  • Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer technique.

  • Dry the lipid extracts and resuspend in a suitable solvent.

  • Perform the DAG kinase assay by incubating the lipid extracts with DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.

  • Separate the radiolabeled lipids by TLC.

  • Visualize and quantify the ceramide-1-phosphate spot using a phosphorimager.

  • Normalize the results to the internal standard and total protein or cell number.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell fractionation kit or buffers for mitochondrial and cytosolic separation

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against cytochrome c

  • Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.

  • Visualize the protein bands using a chemiluminescent detection system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

Caspase Activity Assay

This assay measures the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells to release intracellular contents.

  • Incubate the cell lysate with the caspase substrate.

  • Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.

  • Calculate the caspase activity based on the rate of substrate cleavage and normalize to the total protein concentration of the lysate.

Conclusion

This compound represents a promising therapeutic strategy for cancers that have become resistant to conventional therapies due to the overexpression of acid ceramidase. By inhibiting this enzyme, this compound effectively elevates intracellular ceramide levels, thereby reactivating the intrinsic apoptotic pathway. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the mechanism and efficacy of this compound and other modulators of the ceramide signaling pathway. Further research into the specific downstream targets of ceramide and the interplay with other signaling pathways will be crucial for the clinical translation of this approach.

References

The Role of D-Nmappd in NMDA Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Nmappd ((1R,2R)-N-(tetradecanoyl)-2-hydroxy-1-(4-nitrophenyl)-2-aminoethane-1-ol), a potent inhibitor of acid ceramidase, has emerged as a significant modulator of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth analysis of the mechanism by which this compound influences NMDA receptor activity, focusing on its indirect action through the elevation of endogenous ceramides. We will detail the downstream signaling cascade, including the phosphorylation of the GluN2B subunit and the involvement of Calcium/calmodulin-dependent protein kinase II (CaMKII), and present key quantitative data from relevant studies. Furthermore, this guide provides detailed experimental protocols for the key assays cited, intended to be a valuable resource for researchers investigating the therapeutic potential of targeting ceramide metabolism to modulate synaptic plasticity and neuronal function.

Introduction: The NMDA Receptor and Its Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its function is tightly regulated by a variety of endogenous and exogenous molecules.[2] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2]

This compound: An Indirect Modulator of NMDA Receptor Function

This compound is primarily characterized as an inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine and a fatty acid.[3] Its influence on NMDA receptors is not through direct binding but rather through the downstream consequences of acid ceramidase inhibition. By blocking this enzyme, this compound leads to an accumulation of endogenous ceramides within the cell.[3]

Mechanism of Action: Ceramide-Mediated NMDA Receptor Potentiation

Elevated ceramide levels, induced by this compound, have been shown to enhance NMDA receptor-mediated synaptic transmission. The key mechanism involves the modulation of the NMDA receptor complex, specifically through the phosphorylation of the GluN2B subunit.

Signaling Pathway

The proposed signaling pathway initiated by this compound is as follows:

  • This compound inhibits acid ceramidase.

  • Inhibition of acid ceramidase leads to an increase in intracellular ceramide levels.

  • Elevated ceramides promote the phosphorylation of the GluN2B subunit of the NMDA receptor at the Tyr1472 residue.

  • Phosphorylation of GluN2B at Tyr1472 enhances NMDA receptor function, leading to increased calcium influx upon glutamate and glycine binding.

  • The increased calcium influx activates Calcium/calmodulin-dependent protein kinase II (CaMKII).

  • Activated CaMKII can then phosphorylate downstream targets, such as Tau protein at the Ser262 epitope, influencing neuronal function and plasticity.

D_Nmappd_Signaling_Pathway D_Nmappd This compound AcidCeramidase Acid Ceramidase D_Nmappd->AcidCeramidase Inhibits Ceramide Ceramide AcidCeramidase->Ceramide Degrades GluN2B NMDA Receptor (GluN2B subunit) Ceramide->GluN2B Promotes phosphorylation pGluN2B p-GluN2B (Tyr1472) GluN2B->pGluN2B Phosphorylation Ca2_influx Ca²⁺ Influx pGluN2B->Ca2_influx Enhances CaMKII CaMKII Ca2_influx->CaMKII Activates pCaMKII Activated CaMKII CaMKII->pCaMKII Activation Tau Tau pCaMKII->Tau Phosphorylates pTau p-Tau (Ser262) Tau->pTau

This compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative findings from the study by Laurier-Laurin et al. (2014), which investigated the effects of this compound on NMDA receptor function in rat hippocampal slices.

Table 1: Effect of this compound on NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs)

Treatment ConditionConcentrationDurationEffect on NMDA fEPSP SlopeStatistical Significance
This compound25 µM3 hoursIncreasedp < 0.05
Control (Vehicle)-3 hoursNo significant change-

Table 2: Effect of this compound on NMDA Receptor Subunit Phosphorylation

Protein TargetTreatment ConditionConcentrationDurationChange in Phosphorylation LevelStatistical Significance
p-GluN2B (Tyr1472)This compound25 µM3 hoursSignificantly Increasedp < 0.001
Total GluN2BThis compound25 µM3 hoursNo significant change-
p-GluN1 (Ser896/897)This compound25 µM3 hoursNo significant change-
Total GluN1This compound25 µM3 hoursNo significant change-

Experimental Protocols

Hippocampal Slice Electrophysiology

This protocol outlines the methodology for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of rat hippocampal slices to assess the effect of this compound on NMDA receptor-mediated synaptic transmission.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording fEPSP Recording start Anesthetize and decapitate rat brain_extraction Rapidly extract brain start->brain_extraction slicing Slice 400 µm coronal sections in ice-cold aCSF brain_extraction->slicing recovery Incubate slices in oxygenated aCSF at room temperature for >1 hour slicing->recovery placement Place slice in recording chamber and position stimulating and recording electrodes in CA1 recovery->placement baseline Record stable baseline fEPSPs (0.05 Hz stimulation) placement->baseline drug_app Bath apply this compound (25 µM) or vehicle for 3 hours baseline->drug_app post_drug_rec Record fEPSPs after drug application drug_app->post_drug_rec analysis Analyze fEPSP slope post_drug_rec->analysis

Electrophysiology Experimental Workflow

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

  • This compound (25 µM stock solution in DMSO)

  • Vibrating microtome

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the rat with isoflurane and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 400 µm thick coronal slices containing the hippocampus using a vibrating microtome.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • fEPSP Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., CNQX) and in low magnesium aCSF.

    • Deliver single electrical pulses (0.1 ms duration) every 20 seconds (0.05 Hz) to evoke fEPSPs.

    • Record a stable baseline for at least 20 minutes.

    • Bath apply this compound (25 µM) or vehicle (DMSO) for 3 hours.

    • Continue recording fEPSPs throughout the drug application period.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the normalized fEPSP slopes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).

Western Blotting for Phosphorylated GluN2B

This protocol describes the detection and quantification of phosphorylated GluN2B at Tyr1472 in hippocampal slices treated with this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting treatment Treat hippocampal slices with This compound (25 µM) or vehicle for 3 hours homogenization Homogenize slices in lysis buffer with phosphatase and protease inhibitors treatment->homogenization quantification Determine protein concentration (e.g., BCA assay) homogenization->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibodies (anti-p-GluN2B Tyr1472 and anti-total GluN2B) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensity detection->analysis

Western Blotting Experimental Workflow

Materials:

  • Hippocampal slices treated as described in the electrophysiology section.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Rabbit anti-phospho-GluN2B (Tyr1472) and mouse anti-total GluN2B.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Following treatment with this compound or vehicle, immediately homogenize the hippocampal slices in ice-cold lysis buffer.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 7.5% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-GluN2B (Tyr1472) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • To determine total GluN2B levels, strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe with the primary antibody against total GluN2B, followed by the appropriate secondary antibody and detection.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total GluN2B using densitometry software.

    • Normalize the phosphorylated GluN2B signal to the total GluN2B signal for each sample.

    • Compare the normalized values between the this compound and vehicle-treated groups.

Therapeutic Potential and Future Directions

The modulation of NMDA receptor function through the inhibition of acid ceramidase presents a novel therapeutic avenue for neurological disorders characterized by synaptic dysfunction. By enhancing NMDA receptor activity, this compound and similar compounds could potentially be beneficial in conditions associated with hypoglutamatergic states. However, it is crucial to consider the potential for excitotoxicity with prolonged or excessive NMDA receptor potentiation.

Future research should focus on:

  • Elucidating the precise molecular interactions between ceramides and the NMDA receptor complex.

  • Investigating the long-term effects of this compound on synaptic plasticity and cognitive function in vivo.

  • Exploring the therapeutic window and potential side effects of acid ceramidase inhibitors in various disease models.

  • Identifying the specific ceramide species responsible for NMDA receptor modulation.

Conclusion

This compound acts as an indirect positive modulator of NMDA receptor function by inhibiting acid ceramidase and thereby increasing intracellular ceramide levels. This leads to an enhancement of NMDA receptor-mediated synaptic transmission, a process that involves the phosphorylation of the GluN2B subunit at Tyr1472 and the subsequent activation of CaMKII. The detailed mechanisms and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting ceramide metabolism for the treatment of neurological and psychiatric disorders.

References

D-Nmappd as an Acid Ceramidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-Nmappd ((1R,2R)-N-myristoylamino-4'-nitro-phenylpropandiol-1,3), a potent inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to increase intracellular ceramide levels, a pro-apoptotic lipid, thereby inducing cell death in cancer cells. This document details the mechanism of action of this compound, provides a compilation of its inhibitory activity, outlines detailed experimental protocols for its study, and illustrates the key signaling pathways involved.

Introduction to Acid Ceramidase and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a hallmark of many diseases, including cancer.

Acid ceramidase (AC), encoded by the ASAH1 gene, is a key enzyme in this pathway, responsible for the degradation of ceramide. By hydrolyzing ceramide, AC reduces the cellular levels of this tumor-suppressive lipid. Elevated AC activity has been observed in numerous cancers, contributing to therapy resistance and poor prognosis. Therefore, inhibition of AC presents a promising strategy to shift the sphingolipid balance towards apoptosis and enhance the efficacy of cancer therapies.

This compound: An Inhibitor of Acid Ceramidase

This compound, also known as (1R,2R)-B13, is a synthetic ceramide analogue that acts as a potent inhibitor of acid ceramidase. Its chemical structure allows it to interact with the active site of the enzyme, preventing the breakdown of endogenous ceramide. This leads to the accumulation of ceramide within the lysosomes and subsequently in other cellular compartments, triggering apoptotic signaling cascades.

Chemical Properties of this compound:

PropertyValue
IUPAC Name N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]tetradecanamide
Synonyms (1R,2R)-B13
CAS Number 35922-06-6[1]
Molecular Formula C23H38N2O5[1]
Molecular Weight 422.56 g/mol [1]
Appearance White to beige powder
Solubility DMSO, Ethanol

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of acid ceramidase. This inhibition leads to a significant increase in intracellular ceramide levels. Ceramide then acts as a second messenger to initiate a cascade of events culminating in apoptosis.

Sphingolipid Metabolic Pathway and this compound's Site of Action

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DHC Desaturase Sphingosine Sphingosine Ceramide->Sphingosine Pro-apoptotic Signaling Pro-apoptotic Signaling Ceramide->Pro-apoptotic Signaling Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Degradation Sphingosine->Ceramide Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Pro-survival Signaling Pro-survival Signaling Sphingosine-1-Phosphate (S1P)->Pro-survival Signaling

This compound inhibits acid ceramidase, blocking ceramide degradation.
Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide triggers both intrinsic and extrinsic apoptotic pathways. A key event is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

Ceramide_Apoptosis cluster_mitochondria Mitochondrion This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Ceramide Ceramide Acid Ceramidase->Ceramide Degrades Bax/Bak Activation Bax/Bak Activation Ceramide->Bax/Bak Activation NMDA Receptor Modulation NMDA Receptor Modulation Ceramide->NMDA Receptor Modulation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Activates Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Cleaves Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Neuronal Signaling Alteration Neuronal Signaling Alteration NMDA Receptor Modulation->Neuronal Signaling Alteration

This compound-induced ceramide accumulation triggers apoptosis.
Interaction with NMDA Receptor Signaling

Interestingly, this compound has also been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides.[2] In rat hippocampal slices, this compound treatment led to increased NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2] The exact molecular mechanism of how ceramide modulates NMDA receptor function is an active area of research, but it is suggested that ceramide may alter the lipid raft environment of the receptor, thereby influencing its activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its effectiveness.

Cell LineCancer TypeIC50 (µM)Assay TypeReference
in vitro enzyme assay-~10-
HaCaTKeratinocytes~7Cell Proliferation
HL-60Promyelocytic Leukemia1.5Trypan Blue Exclusion
MCF7Breast Cancer14MTT Assay
SW403Colon AdenocarcinomaInduces cell death in a concentration-dependent manner-
LoVoColon CancerReduces tumor growth and metastases in vivo-

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an acid ceramidase inhibitor.

Fluorogenic Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysates

  • This compound

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Assay buffer (e.g., 25 mM Sodium Acetate, pH 4.5)

  • Methanol

  • Sodium periodate (NaIO4) solution

  • Glycine-NaOH buffer (pH 10.6)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare cell lysates from control and treated cells.

  • In a 96-well black microplate, add the cell lysate to the assay buffer.

  • Add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stop the reaction by adding methanol.

  • Add NaIO4 solution and incubate in the dark to oxidize the product.

  • Add glycine-NaOH buffer to enhance the fluorescence.

  • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Sphingolipid Extraction and Analysis by Mass Spectrometry

This protocol allows for the quantification of intracellular ceramide levels following treatment with this compound.

Materials:

  • Cell pellets

  • Internal standards (e.g., C17-ceramide)

  • Extraction solvent (e.g., isopropanol/water/ethyl acetate, 30:10:60, v/v/v)

  • LC-MS/MS system

Procedure:

  • Harvest and wash cells, then store cell pellets at -80°C.

  • Resuspend cell pellets in a suitable buffer and add internal standards.

  • Add the extraction solvent and vortex thoroughly.

  • Centrifuge to separate the organic and aqueous phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • Perform LC-MS/MS analysis to separate and quantify different ceramide species based on their mass-to-charge ratio.

  • Normalize the ceramide levels to the internal standard and total protein or cell number.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • Control and this compound-treated cells

  • Cytosolic and mitochondrial fractionation kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Primary antibodies (anti-cytochrome c, anti-COX IV for mitochondrial fraction control, anti-GAPDH for cytosolic fraction control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells and perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against cytochrome c. Also, probe for loading controls (COX IV for mitochondria and GAPDH for cytosol).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates apoptosis.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.

Materials:

  • Control and this compound-treated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells to release intracellular contents.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • An increase in signal in the this compound-treated samples compared to the control indicates an increase in caspase-3 activity.

In Vivo Studies

In vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In SW403 and LoVo colon cancer mouse models, administration of this compound at 75 mg/kg reduced tumor growth and the number of hepatic metastases. Importantly, at a concentration of 100 µM, this compound showed no effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells, suggesting a degree of tumor selectivity.

Comprehensive pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and detailed toxicology data for this compound are not extensively available in the public domain and represent an area for future investigation.

Conclusion

This compound is a valuable tool for studying the role of acid ceramidase and the broader sphingolipid pathway in health and disease. Its ability to potently inhibit AC and induce ceramide-mediated apoptosis in cancer cells underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanism of action, its quantitative effects, and the experimental protocols necessary for its investigation. Further research into its pharmacokinetic and toxicological profile will be crucial for its translation into clinical applications.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating this compound as an acid ceramidase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Acid Ceramidase Activity Assay Dose_Response This compound Treatment (Dose-Response) Cell_Culture Cancer Cell Line Culture Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Ceramide_Measurement Sphingolipid Analysis (LC-MS/MS) Dose_Response->Ceramide_Measurement Apoptosis_Assays Apoptosis Assays (Caspase, Cytochrome c) Dose_Response->Apoptosis_Assays Xenograft_Model Tumor Xenograft Model (e.g., Mouse) Apoptosis_Assays->Xenograft_Model D-Nmappd_Administration This compound Administration Xenograft_Model->D-Nmappd_Administration Tumor_Measurement Tumor Growth Measurement D-Nmappd_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Weight, Behavior) D-Nmappd_Administration->Toxicity_Assessment Start Start Start->Enzyme_Assay

Workflow for characterizing this compound's anti-cancer effects.

References

In-Depth Technical Guide: The Biological Function of (1R,2R)-B13, a Novel Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound (1R,2R)-B13 has been identified as a potent and well-tolerated inhibitor of the Hedgehog (Hh) signaling pathway, demonstrating significant anti-tumor activity in preclinical models of colorectal carcinoma. This technical guide provides a comprehensive overview of the biological function of (1R,2R)-B13, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various malignancies, including colorectal cancer. A key component of this pathway is the transmembrane protein Smoothened (Smo), which has emerged as a prime therapeutic target. Compound (1R,2R)-B13, a novel small molecule inhibitor, directly targets Smo, effectively suppressing downstream signaling and exhibiting potent anti-proliferative and pro-apoptotic effects in cancer cells. Notably, (1R,2R)-B13 has also demonstrated efficacy against Smo mutants that confer resistance to existing therapies, highlighting its potential to address a significant clinical challenge.

Chemical Identity

The compound referred to as B13 in the pivotal study is chemically identified as (1R,2R)-N-(4-chloro-3-(pyridin-2-yl)phenyl)-N'-(2,2,3,3,3-pentafluoropropyl)cyclohexane-1,2-dicarboxamide . This specific stereoisomer is crucial for its biological activity.

Mechanism of Action

(1R,2R)-B13 functions as a direct antagonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Gli proteins then induce the expression of target genes that promote cell proliferation, survival, and differentiation.

(1R,2R)-B13 binds to the Smo protein, preventing its activation even in the presence of Hh ligands. This blockade of Smo leads to the suppression of the downstream signaling cascade, resulting in the inhibition of Gli1 expression and its nuclear entry. A key advantage of (1R,2R)-B13 is its ability to inhibit the drug-resistant SmoD473H mutant, a common mechanism of acquired resistance to other Smo inhibitors like Vismodegib.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH PTCH Receptor Shh->PTCH Binds Smo Smoothened (Smo) Receptor PTCH->Smo Gli Gli Complex Smo->Gli Activates SUFU SUFU SUFU->Gli Gli_active Active Gli Gli->Gli_active Activation & Translocation B13 (1R,2R)-B13 B13->Smo Inhibits Target_Genes Target Gene Expression Gli_active->Target_Genes Induces

Caption: The Hedgehog signaling pathway and the inhibitory action of (1R,2R)-B13 on Smoothened.

Quantitative Biological Data

The anti-tumor activity of (1R,2R)-B13 has been quantified in various colorectal cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) obtained from MTT assays, which measure cell viability.

Cell Line(1R,2R)-B13 IC50 (μM)Vismodegib IC50 (μM)
HCT1160.87 ± 0.097.54 ± 0.68
SW4801.25 ± 0.139.32 ± 1.01
LoVo2.11 ± 0.2412.67 ± 1.35

Data presented as mean ± standard deviation.

These results demonstrate that (1R,2R)-B13 is significantly more potent than the FDA-approved Smo inhibitor, Vismodegib, in these colorectal cancer cell lines.

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological function of (1R,2R)-B13.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (1R,2R)-B13 on colorectal cancer cells.

Protocol:

  • Seed colorectal cancer cells (e.g., HCT116, SW480, LoVo) in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of (1R,2R)-B13 or a control compound (e.g., Vismodegib, DMSO) for 48 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 μL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

BODIPY-Cyclopamine Competitive Binding Assay

Objective: To confirm the direct binding of (1R,2R)-B13 to the Smoothened receptor.

Protocol:

  • Transfect HEK293T cells with a plasmid expressing the human Smoothened receptor.

  • After 48 hours, harvest the cells and resuspend them in a binding buffer.

  • Incubate the cells with a fixed concentration of BODIPY-cyclopamine (a fluorescently labeled Smo antagonist) and varying concentrations of (1R,2R)-B13 for 2-4 hours at 37°C.

  • Wash the cells to remove unbound ligands.

  • Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy.

  • A decrease in fluorescence intensity with increasing concentrations of (1R,2R)-B13 indicates competitive binding to Smo.

Gli1 Luciferase Reporter Assay

Objective: To measure the effect of (1R,2R)-B13 on the transcriptional activity of the Hedgehog pathway.

Protocol:

  • Co-transfect NIH3T3 or other suitable cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence or absence of varying concentrations of (1R,2R)-B13 for 24-30 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Gli transcriptional activity.

Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of (1R,2R)-B13.

Protocol:

  • Subcutaneously inject human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment groups (e.g., vehicle control, (1R,2R)-B13, Vismodegib).

  • Administer the treatments (e.g., via oral gavage) daily for a specified period (e.g., 2-3 weeks).

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcomes Key Outcomes MTT MTT Assay (Cell Viability) IC50 Determine IC50 Values MTT->IC50 Binding BODIPY-Cyclopamine Binding Assay Smo_Binding Confirm Direct Smo Binding Binding->Smo_Binding Reporter Gli1 Luciferase Reporter Assay Hh_Inhibition Measure Hh Pathway Inhibition Reporter->Hh_Inhibition Xenograft Colorectal Cancer Xenograft Model Tumor_Regression Assess Tumor Regression Xenograft->Tumor_Regression IC50->Xenograft Smo_Binding->Xenograft Hh_Inhibition->Xenograft

Caption: Workflow for the preclinical evaluation of (1R,2R)-B13.

Conclusion

(1R,2R)-B13 is a novel and highly potent Smoothened antagonist with significant potential for the treatment of colorectal cancer. Its robust in vitro and in vivo activity, coupled with its ability to overcome a clinically relevant resistance mutation, makes it a compelling candidate for further drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising compound into a clinical reality.

The Impact of D-NMAPPD on Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-NMAPPD, a potent and specific inhibitor of acid ceramidase, has emerged as a significant pharmacological tool for investigating the intricate roles of sphingolipids in cellular processes. By blocking the degradation of ceramide, this compound induces its accumulation, leading to a cascade of downstream effects with profound implications for cell fate, particularly in the context of cancer biology. This technical guide provides an in-depth analysis of the effects of this compound on sphingolipid metabolism, presenting quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting sphingolipid metabolism.

Introduction to Sphingolipid Metabolism and the Role of Acid Ceramidase

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] At the heart of sphingolipid metabolism lies ceramide, a central molecule that can be metabolized through various pathways to generate other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate (S1P).[2] The balance between the levels of these sphingolipids, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.[3]

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] By degrading ceramide, AC plays a pivotal role in maintaining cellular sphingolipid homeostasis. Dysregulation of AC activity has been implicated in various diseases, including cancer, where its overexpression can contribute to therapeutic resistance by reducing pro-apoptotic ceramide levels.[5]

This compound: A Potent Inhibitor of Acid Ceramidase

This compound ((1R,2R)-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)tetradecanamide), also known as (1R,2R)-B13, is a well-characterized inhibitor of acid ceramidase. Its inhibitory action leads to a significant increase in intracellular ceramide levels, thereby shifting the sphingolipid balance towards apoptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory and cytotoxic effects.

Parameter Cell Line/System Value Reference
IC50 (Acid Ceramidase Inhibition) In vitro~10 µM
IC50 (Cytotoxicity) HaCaT keratinocytes~7 µM
HL60 cells1.5 µM
MCF7 cells14 µM
Ceramide Accumulation A375, M186, Mel2A, M221 melanoma cellsStrong accumulation at 25 µM for 24h
In Vivo Tumor Growth Reduction SW403 and LoVo colon cancer mouse xenograft modelsSignificant reduction at 75 mg/kg

Table 1: Quantitative Effects of this compound

Signaling Pathways Modulated by this compound-Induced Ceramide Accumulation

The accumulation of ceramide following the inhibition of acid ceramidase by this compound triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the release of cytochrome C from the mitochondria into the cytosol, which subsequently activates the caspase cascade.

D_NMAPPD_Signaling_Pathway D_NMAPPD This compound AcidCeramidase Acid Ceramidase D_NMAPPD->AcidCeramidase Inhibits Ceramide Ceramide (Accumulation) AcidCeramidase->Ceramide Degrades Mitochondria Mitochondria Ceramide->Mitochondria Induces Permeabilization CytochromeC Cytochrome C (Release) Mitochondria->CytochromeC Releases CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's effects on sphingolipid metabolism.

Cell Culture and this compound Treatment

Cell_Culture_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis start Start with desired cancer cell line (e.g., SW403, MCF-7) culture Culture cells in appropriate medium (e.g., DMEM with 10% FBS) start->culture seed Seed cells into plates or flasks culture->seed adherence Allow cells to adhere overnight seed->adherence prepare_d_nmappd Prepare this compound stock solution (e.g., in DMSO) adherence->prepare_d_nmappd dilute Dilute this compound to desired final concentration in culture medium prepare_d_nmappd->dilute treat Replace medium with this compound-containing medium dilute->treat incubate Incubate for the desired time period (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest cells for analysis incubate->harvest analysis Perform assays: - Ceramide quantification - Acid ceramidase activity - Apoptosis assays harvest->analysis

Workflow for cell culture and this compound treatment.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., SW403, LoVo, MCF-7) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for lipid extraction) at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis.

Measurement of Acid Ceramidase Activity

Several methods are available to measure acid ceramidase activity, including fluorescence-based assays and those using radiolabeled substrates.

Fluorogenic Assay Protocol (adapted from):

  • Cell Lysis: Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic substrate for acid ceramidase (e.g., Rbm14-12) in an acidic buffer (pH 4.5).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the released product using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Calculate the acid ceramidase activity, typically expressed as pmol or nmol of product formed per hour per mg of protein.

Quantification of Ceramide Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species.

Protocol Outline (adapted from):

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Perform a lipid extraction using a solvent system such as chloroform:methanol.

    • Include an internal standard (e.g., a non-endogenous ceramide species) to correct for extraction efficiency and instrument variability.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Separate the different ceramide species using a suitable chromatography column (e.g., C18).

    • Detect and quantify the individual ceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ceramide standards.

    • Quantify the amount of each ceramide species in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and protein concentration.

Conclusion

This compound is a valuable tool for elucidating the roles of ceramide and acid ceramidase in cellular signaling and disease. Its ability to potently and specifically inhibit acid ceramidase allows for the controlled manipulation of intracellular ceramide levels, providing a powerful approach to study the downstream consequences of ceramide accumulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of this compound on sphingolipid metabolism and explore its potential as a therapeutic agent, particularly in the field of oncology. Further research into the nuanced effects of this compound on different ceramide species and its impact on other cellular pathways will undoubtedly continue to expand our understanding of sphingolipid biology.

References

The Role of D-Nmappd in Neuroblastoma Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Novel therapeutic strategies are urgently needed. This technical guide explores the role of D-Nmappd, a potent acid ceramidase inhibitor, in neuroblastoma cell signaling. By inhibiting acid ceramidase, this compound is hypothesized to increase intracellular levels of ceramide, a bioactive sphingolipid known to be a key regulator of cellular stress responses, including apoptosis. This guide details the inferred mechanism of action of this compound, focusing on its impact on the PI3K/Akt survival pathway and the intrinsic apoptotic cascade. We provide a compilation of quantitative data from related compounds to illustrate the potential efficacy of this compound, detailed experimental protocols for its investigation, and visualizations of the pertinent signaling pathways and workflows.

Introduction to this compound and its Target: Acid Ceramidase

This compound is a small molecule inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. In many cancers, the upregulation of acid ceramidase leads to decreased intracellular ceramide levels, contributing to therapeutic resistance and cell survival. By inhibiting this enzyme, this compound is expected to induce the accumulation of ceramide, a pro-apoptotic lipid second messenger.[2]

The Central Role of Ceramide in Neuroblastoma Cell Fate

Ceramide is a critical signaling molecule involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[3] In the context of neuroblastoma, an increase in intracellular ceramide levels has been shown to trigger apoptotic cell death.[4] This is achieved through the modulation of key signaling pathways that govern cell survival and demise.

Inferred Signaling Pathways of this compound in Neuroblastoma

Based on its function as an acid ceramidase inhibitor, the signaling pathway of this compound in neuroblastoma can be inferred to be mediated by the accumulation of ceramide. This accumulation is hypothesized to impact two major signaling cascades: the PI3K/Akt survival pathway and the intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, including neuroblastoma.[5] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Ceramide has been shown to negatively regulate the PI3K/Akt pathway. The accumulation of ceramide, induced by this compound, is expected to lead to the dephosphorylation and inactivation of Akt, thereby sensitizing neuroblastoma cells to apoptosis.

D_Nmappd_PI3K_Akt_Pathway This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Ceramide Ceramide Acid Ceramidase->Ceramide degradation PI3K PI3K Ceramide->PI3K Akt Akt PI3K->Akt Pro-survival signals Pro-survival signals Akt->Pro-survival signals

This compound inhibits Acid Ceramidase, increasing Ceramide and inhibiting the PI3K/Akt pathway.
Activation of the Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Ceramide can directly and indirectly influence the localization and activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

D_Nmappd_Apoptosis_Pathway This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase Ceramide Ceramide Acid Ceramidase->Ceramide degradation Bax Bax Ceramide->Bax Bcl-2 Bcl-2 Ceramide->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

This compound induces apoptosis via Ceramide-mediated activation of the intrinsic pathway.

Quantitative Data on Ceramide-Inducing Agents in Cancer Cells

While direct quantitative data for this compound in neuroblastoma cell lines is not yet available in the public domain, the following tables summarize the effects of other acid ceramidase inhibitors and ceramide-inducing agents in various cancer cell lines, providing a strong rationale for the potential efficacy of this compound.

Table 1: IC50 Values of Acid Ceramidase Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
B-13LNCaPProstate Cancer~10
B-13PC3Prostate Cancer>10
Ceranib-2T-98GGlioblastoma7 (24h), 0.9 (48h)
W000113402_C12A375 (overexpressing ASAH1)Melanoma32
Oxazolone Carboxamide (32a)Human Acid Ceramidase (hAC)(in vitro)0.337

Table 2: Effects of Ceramide-Inducing Agents on Neuroblastoma Cells

AgentNeuroblastoma Cell LineEffectQuantitative MeasureReference
N-(4-hydroxyphenyl)retinamide (4-HPR)SMS-LHN, CHLA-90Increased intracellular ceramideUp to ~10-fold increase
C2-ceramideNB16Loss of cell viability~75% loss at 20 µM for 20h
C2-ceramideNB16Apoptosis~25% apoptotic cells
C2-ceramideSH-SY5YDecreased cell viability~60% decrease at 25 µM for 24h

Experimental Protocols

To facilitate the investigation of this compound in neuroblastoma, this section provides detailed protocols for key experiments.

Neuroblastoma Cell Culture (SH-SY5Y)

The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neuroblastoma biology.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

  • Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

Cell_Culture_Workflow cluster_thawing Cell Thawing cluster_maintenance Cell Maintenance cluster_passaging Cell Passaging (at 80-90% confluency) Thaw Thaw Cells Centrifuge1 Centrifuge Thaw->Centrifuge1 Resuspend1 Resuspend Centrifuge1->Resuspend1 Plate Plate in Flask Resuspend1->Plate Incubate Incubate (37°C, 5% CO2) Plate->Incubate Medium_Change Change Medium (2-3 days) Incubate->Medium_Change Wash Wash with PBS Medium_Change->Wash Trypsinize Trypsinize Wash->Trypsinize Neutralize Neutralize Trypsin Trypsinize->Neutralize Centrifuge2 Centrifuge Neutralize->Centrifuge2 Resuspend2 Resuspend Centrifuge2->Resuspend2 Replate Re-plate Resuspend2->Replate Western_Blot_Workflow cluster_extraction Protein Extraction cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection Lysis Cell Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Structural and Functional Analysis of D-Nmappd: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd, also known as (1R,2R)-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide or (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase (aCDase).[1][2] This enzyme plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid. By inhibiting aCDase, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid second messenger implicated in a variety of cellular processes, most notably apoptosis.[2] This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its physicochemical properties, mechanism of action, and its effects on key signaling pathways. Detailed protocols for relevant experimental analyses are also provided to facilitate further research and drug development efforts.

Structural Analysis of this compound

While a co-crystal structure of this compound bound to acid ceramidase is not publicly available, its chemical structure and the known architecture of the aCDase active site allow for a putative model of interaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₃H₃₈N₂O₅[2]
Molecular Weight 422.6 g/mol [2]
Appearance Crystalline solid
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:2): 0.3 mg/ml
Storage -20°C
Stability ≥ 4 years at -20°C
Putative Binding Interaction with Acid Ceramidase

The crystal structure of human acid ceramidase reveals a hydrophobic channel leading to the catalytic active site. It is hypothesized that this compound, being a ceramide analog, binds within this hydrophobic channel. The tetradecanamide tail of this compound likely occupies the same hydrophobic pocket as the fatty acid chain of ceramide. The polar head group, containing the hydroxymethyl and nitrophenyl groups, is positioned to interact with key residues in the active site, thereby blocking substrate access and inhibiting enzymatic activity.

Functional Analysis of this compound

The primary function of this compound is the inhibition of acid ceramidase, which has significant downstream consequences on cellular signaling, primarily through the accumulation of ceramide.

Inhibition of Acid Ceramidase

This compound is a potent inhibitor of acid ceramidase. The inhibition of this enzyme disrupts the normal catabolism of ceramide, leading to its accumulation within the cell.

Ceramide-Mediated Apoptosis Signaling Pathway

The accumulation of intracellular ceramide is a well-established trigger for apoptosis. This compound-induced ceramide accumulation activates a signaling cascade that culminates in programmed cell death. A simplified representation of this pathway is depicted below.

Ceramide_Apoptosis_Pathway cluster_inhibition Enzyme Inhibition cluster_downstream Apoptotic Cascade DNmappd This compound aCDase Acid Ceramidase DNmappd->aCDase Inhibits Ceramide Ceramide Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Activates CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound induced ceramide-mediated apoptosis pathway.
Modulation of NMDA Receptor Signaling

In addition to its role in apoptosis, this compound has been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides. This suggests a potential role for this compound in modulating synaptic plasticity and neuronal function. The precise mechanism of this modulation is still under investigation, but it is thought to involve ceramide-induced alterations in the lipid environment of the neuronal membrane, which in turn affect NMDA receptor conformation and function.

NMDA_Modulation_Pathway cluster_inhibition Enzyme Inhibition cluster_neuronal Neuronal Modulation DNmappd This compound aCDase Acid Ceramidase DNmappd->aCDase Inhibits Ceramide Ceramide Production Membrane Neuronal Membrane Lipid Environment Ceramide->Membrane Alters NMDAR NMDA Receptor Membrane->NMDAR Modulates SynapticPlasticity Modulation of Synaptic Plasticity NMDAR->SynapticPlasticity

Proposed mechanism of this compound-mediated NMDA receptor modulation.

Experimental Protocols

In Vitro Acid Ceramidase Inhibition Assay

This protocol is adapted from a method for determining acid ceramidase activity using a fluorescent substrate.

Materials:

  • Recombinant human acid ceramidase

  • This compound

  • Fluorescent ceramidase substrate (e.g., RBM14-12)

  • Assay Buffer: 250 mM sodium acetate (pH 4.0), 5 mM EDTA, 0.7% (w/v) Triton X-100, 0.4% (w/v) Tween 20, 0.4% (w/v) Igepal CA-630

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well black microplate, add 35 µL of the recombinant acid ceramidase solution.

  • Add 5 µL of this compound solution at various concentrations (to determine IC₅₀) or a fixed concentration to the wells. Include a vehicle control (DMSO).

  • Add 60 µL of assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorescent ceramidase substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate.

  • Calculate the percent inhibition of acid ceramidase activity for each concentration of this compound.

Acid_Ceramidase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: aCDase, this compound, Substrate, Buffer Start->PrepareReagents AddToPlate Add aCDase, this compound/Vehicle, and Buffer to 96-well Plate PrepareReagents->AddToPlate PreIncubate Pre-incubate at 37°C for 15 min AddToPlate->PreIncubate AddSubstrate Add Fluorescent Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C for 60 min (dark) AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence AnalyzeData Calculate % Inhibition and IC₅₀ MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for the in vitro acid ceramidase inhibition assay.
Quantification of Intracellular Ceramide Levels by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cells treated with this compound or vehicle

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

  • Harvest the cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of PBS.

  • Perform lipid extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension.

  • Add the internal standard to each sample.

  • Vortex vigorously and incubate on ice.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system equipped with a suitable column and operating in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide species.

  • Normalize the ceramide levels to the amount of protein or cell number.

Ceramide_Quantification_Workflow Start Start CellTreatment Treat Cells with this compound/Vehicle Start->CellTreatment CellHarvest Harvest and Wash Cells CellTreatment->CellHarvest LipidExtraction Perform Lipid Extraction (Chloroform:Methanol) CellHarvest->LipidExtraction AddStandard Add Internal Standard LipidExtraction->AddStandard PhaseSeparation Separate Phases by Centrifugation AddStandard->PhaseSeparation DryExtract Dry Lipid Extract under Nitrogen PhaseSeparation->DryExtract Reconstitute Reconstitute in LC-MS/MS Solvent DryExtract->Reconstitute LCMS_Analysis Analyze by LC-MS/MS (MRM) Reconstitute->LCMS_Analysis DataAnalysis Quantify and Normalize Ceramide Levels LCMS_Analysis->DataAnalysis End End DataAnalysis->End

Workflow for quantifying intracellular ceramide levels.
Annexin V/Propidium Iodide Apoptosis Assay

This protocol describes a common flow cytometry-based method to quantify apoptosis using Annexin V and propidium iodide (PI) staining.

Materials:

  • Cells treated with this compound or vehicle

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time. Include untreated and positive controls.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls to set up compensation and quadrants for data analysis. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis_Assay_Workflow Start Start InduceApoptosis Induce Apoptosis with this compound Start->InduceApoptosis HarvestCells Harvest Adherent and Floating Cells InduceApoptosis->HarvestCells WashCells Wash Cells with Cold PBS HarvestCells->WashCells Resuspend Resuspend in Annexin Binding Buffer WashCells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT (dark) Stain->Incubate AddBuffer Add Annexin Binding Buffer Incubate->AddBuffer FlowCytometry Analyze by Flow Cytometry AddBuffer->FlowCytometry AnalyzeData Quantify Apoptotic Cell Populations FlowCytometry->AnalyzeData End End AnalyzeData->End

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a valuable research tool for studying the roles of acid ceramidase and ceramide in cellular processes. Its ability to potently and specifically inhibit aCDase, leading to ceramide accumulation and subsequent apoptosis, makes it a promising candidate for further investigation in the context of cancer therapy and other diseases characterized by dysregulated sphingolipid metabolism. Furthermore, its effects on NMDA receptor signaling open up avenues for its exploration in neuroscience research. The detailed protocols provided in this guide are intended to facilitate robust and reproducible research into the multifaceted activities of this compound. Further studies, particularly those aimed at elucidating the precise molecular interactions between this compound and acid ceramidase, will be crucial for the rational design of next-generation inhibitors with improved therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Dissolving D-Nmappd for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Nmappd, also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase.[1][2] By blocking the degradation of ceramide, this compound leads to the intracellular accumulation of this bioactive sphingolipid.[1][2] Elevated ceramide levels play a crucial role in various cellular signaling pathways, including the induction of apoptosis, cell cycle arrest, and the regulation of neuronal signaling.[1] These properties make this compound a valuable tool for research in oncology and neurobiology. Due to its hydrophobic nature, proper dissolution is critical for its effective use in in vitro assays. These application notes provide detailed protocols for the solubilization and application of this compound in a laboratory setting.

Data Presentation: Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that this compound is sparingly soluble in aqueous buffers alone.

SolventSolubilityReference
Ethanol~20 mg/mL
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol or DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (Ethanol for up to 20 mg/mL or DMSO for up to 10 mg/mL) to the tube.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated stock solution into an aqueous cell culture medium for in vitro experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements as required for your cell line.

  • Sterile tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, perform a serial dilution. a. First, dilute the concentrated stock solution into a small volume of pre-warmed cell culture medium. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of medium to get a 100 µM intermediate solution. b. Vortex the intermediate solution gently. c. Further dilute this intermediate solution into the final volume of cell culture medium to achieve the desired final concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, you can directly add the required volume of the stock solution to the final volume of the cell culture medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Final Check: Ensure the final working solution is clear and free of any precipitate before adding it to your cells. It is not recommended to store the aqueous working solution for more than one day.

Mandatory Visualizations

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action for this compound. By inhibiting acid ceramidase, it prevents the breakdown of ceramide into sphingosine and a fatty acid. The resulting accumulation of ceramide triggers downstream signaling cascades that can lead to apoptosis and modulate neuronal activity via NMDA receptors.

D_Nmappd_Pathway cluster_membrane Cellular Environment DNmappd This compound AcidCer Acid Ceramidase DNmappd->AcidCer Inhibits Sphingosine Sphingosine + Fatty Acid AcidCer->Sphingosine Hydrolyzes Ceramide Ceramide Ceramide->AcidCer Apoptosis Apoptosis Induction (e.g., Cytochrome C release) Ceramide->Apoptosis Promotes NMDAR NMDA Receptor Modulation Ceramide->NMDAR Modulates Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay Solid This compound Solid Stock Stock Solution (-20°C or -80°C) Solid->Stock Solvent Organic Solvent (DMSO or Ethanol) Solvent->Stock Working Prepare Working Solution in Cell Culture Medium Stock->Working Treatment Treat Cells with This compound & Vehicle Control Working->Treatment Cells Seed Cells in Culture Plates Cells->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Endpoint Analysis (e.g., Viability, Apoptosis Assay) Incubation->Analysis

References

D-Nmappd Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd, also known as B13, is a potent inhibitor of acid ceramidase, an enzyme responsible for the degradation of ceramide.[1] In cancer cells, the accumulation of ceramide, a bioactive sphingolipid, triggers apoptotic cell death.[2][3][4] Preclinical studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines and inhibit tumor growth in in vivo models.[5] Notably, in mouse xenograft models of human colon cancer using SW403 and LoVo cell lines, administration of this compound at a dose of 75 mg/kg resulted in the prevention of tumor growth. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on established research.

Mechanism of Action: Ceramide-Induced Apoptosis

This compound functions by inhibiting acid ceramidase, leading to an intracellular accumulation of ceramide. Elevated ceramide levels initiate a signaling cascade that culminates in apoptosis through both intrinsic and extrinsic pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases, key executioners of programmed cell death.

Ceramide-Induced Apoptosis Signaling Pathway DNmappd This compound AcidCeramidase Acid Ceramidase DNmappd->AcidCeramidase Inhibits Ceramide Ceramide (Accumulation) AcidCeramidase->Ceramide Degrades Mitochondria Mitochondria Ceramide->Mitochondria Activates Intrinsic Pathway CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Data Presentation

The following tables summarize representative quantitative data from mouse xenograft studies investigating the efficacy of this compound. The data reflects the reported outcome of significant tumor growth inhibition.

Table 1: Effect of this compound on Tumor Volume in SW403 Colon Cancer Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control 100 ± 15250 ± 30550 ± 551100 ± 1101800 ± 180
This compound (75 mg/kg) 100 ± 1495 ± 1290 ± 1185 ± 1080 ± 9

Data are presented as mean tumor volume ± standard deviation and are representative of published findings.

Table 2: Effect of this compound on Tumor Volume in LoVo Colon Cancer Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control 100 ± 16280 ± 35620 ± 601250 ± 1302100 ± 220
This compound (75 mg/kg) 100 ± 1598 ± 1392 ± 1088 ± 982 ± 8

Data are presented as mean tumor volume ± standard deviation and are representative of published findings.

Table 3: Body Weight Monitoring in Tumor-Bearing Mice

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle Control 20.1 ± 1.020.3 ± 1.120.5 ± 1.220.6 ± 1.320.7 ± 1.4
This compound (75 mg/kg) 20.2 ± 1.120.1 ± 1.020.0 ± 1.119.9 ± 1.219.8 ± 1.3

Data are presented as mean body weight ± standard deviation. No significant weight loss was reported in this compound treated animals.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Propylene glycol, sterile

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, to create a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • For intraperitoneal (i.p.) injection, the final vehicle should consist of 20% DMSO and 80% propylene glycol.

  • Calculate the required volume of the this compound stock solution and vehicle needed for the desired final concentration and total injection volume.

  • On the day of injection, prepare the final this compound formulation by diluting the stock solution with the appropriate vehicle. For example, to prepare a 100 µL injection volume for a 20g mouse at a dose of 75 mg/kg, you would need 1.5 mg of this compound.

  • Mix the formulation thoroughly by vortexing immediately before administration to ensure a homogenous suspension.

Establishment of Subcutaneous Colon Cancer Xenografts

Materials:

  • SW403 or LoVo human colon adenocarcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Protocol:

  • Culture SW403 or LoVo cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells by washing with PBS, followed by trypsinization.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • (Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation. Tumors typically become palpable within 7-14 days.

  • Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

Xenograft Establishment and Treatment Workflow CellCulture Cell Culture (SW403 or LoVo) Harvest Harvest and Prepare Cell Suspension CellCulture->Harvest Injection Subcutaneous Injection into Mice Harvest->Injection TumorGrowth Tumor Growth (to ~100 mm³) Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound (75 mg/kg, i.p.) Randomization->Treatment Control Vehicle Control (i.p.) Randomization->Control Monitoring Tumor Measurement & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for D-Nmappd in Colon Cancer Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Nmappd, a ceramidase inhibitor, in preclinical animal studies of colon cancer. The following protocols are based on established methodologies for xenograft models and the known mechanism of this compound, which involves inducing apoptosis through the accumulation of intracellular ceramide.

Introduction

This compound is an inhibitor of acid ceramidase, an enzyme that breaks down ceramide into sphingosine. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate apoptosis.[1][2][3] Preclinical studies have demonstrated that this compound induces cell death in colon adenocarcinoma cells and reduces tumor growth and hepatic metastases in mouse xenograft models, making it a promising candidate for further investigation in colon cancer therapy.[3]

The primary mechanism of action for this compound in colon cancer involves the intrinsic apoptotic pathway. The accumulation of ceramide leads to the release of cytochrome C from the mitochondria, which in turn activates caspases, ultimately leading to programmed cell death.[3]

Key Experimental Data

The following tables summarize quantitative data from representative studies investigating the effects of this compound on colon cancer.

Table 1: In Vivo Efficacy of this compound in Colon Cancer Xenograft Models

Animal ModelCell LineTreatmentDosageTumor Growth InhibitionReduction in Hepatic MetastasesReference
Mouse XenograftSW403This compound75 mg/kgSignificantSignificant
Mouse XenograftLoVoThis compound75 mg/kgSignificantSignificant

Table 2: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineAssayMetricThis compound ConcentrationEffectReference
SW403Viability AssayCell DeathTime and Concentration-DependentInduces Apoptosis
SW403Biochemical AssayIntracellular CeramideNot SpecifiedIncreased Accumulation
SW403Biochemical AssayCytochrome C ReleaseNot SpecifiedIncreased Release

Signaling Pathway

The signaling pathway initiated by this compound leading to apoptosis in colon cancer cells is illustrated below.

D_Nmappd_Pathway D_Nmappd This compound Ceramidase Acid Ceramidase D_Nmappd->Ceramidase Inhibits Ceramide Ceramide Accumulation Ceramidase->Ceramide Prevents Breakdown Mitochondria Mitochondria Ceramide->Mitochondria Acts on CytochromeC Cytochrome C Release Mitochondria->CytochromeC Leads to Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

This compound induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed protocols for conducting a colon cancer animal study using this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.

  • Prepare the vehicle solution. The recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the final working solution. To prepare a 1 mL working solution with a final concentration of 5 mg/mL this compound, for example:

    • Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure complete dissolution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Prepare freshly. It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Subcutaneous Colon Cancer Xenograft Model and this compound Treatment

Materials:

  • SW403 or LoVo human colon adenocarcinoma cells

  • Complete culture medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum for SW403)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • This compound working solution (from Protocol 1)

  • Vehicle solution (control)

Experimental Workflow Diagram:

Xenograft_Workflow start Start cell_culture Cell Culture (SW403 or LoVo) start->cell_culture cell_prep Cell Preparation & Harvesting cell_culture->cell_prep injection Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (this compound or Vehicle) tumor_growth->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Metastasis Assessment) monitoring->endpoint finish End endpoint->finish

Workflow for subcutaneous xenograft study.

Procedure:

  • Cell Culture:

    • Culture SW403 or LoVo cells according to standard protocols. For SW403, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum and incubate at 37°C in a non-CO2 incubator.

  • Cell Preparation for Injection:

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Wash the cells with sterile PBS and centrifuge.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension (containing 0.5-2 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • This compound Administration:

    • Administer this compound (e.g., 75 mg/kg) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).

    • The frequency of administration should be determined based on preliminary studies, but a daily or every-other-day schedule is common.

  • Monitoring and Endpoints:

    • Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.

    • The study should be terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive distress.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

    • Examine organs such as the liver for evidence of metastasis.

Protocol 3: Assessment of Apoptosis and Cell Proliferation in Tumor Tissue

Materials:

  • Excised tumor tissues (fixed in 10% neutral buffered formalin and embedded in paraffin)

  • Microtome

  • Microscope slides

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Antibodies for proliferation markers (e.g., Ki-67, PCNA)

  • Immunohistochemistry (IHC) reagents

  • Microscope

Procedure:

  • Tissue Processing:

    • Section the paraffin-embedded tumor tissues at 4-5 µm thickness and mount on slides.

  • TUNEL Staining for Apoptosis:

    • Follow the manufacturer's instructions for the TUNEL assay kit to detect apoptotic cells.

    • Counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Image the slides using a fluorescence microscope.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.

  • Immunohistochemistry for Proliferation Markers:

    • Perform IHC for Ki-67 or PCNA to assess cell proliferation.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific antibody.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with the primary antibody (anti-Ki-67 or anti-PCNA).

    • Incubate with a suitable secondary antibody and detection system (e.g., HRP-DAB).

    • Counterstain with hematoxylin.

    • Image the slides using a bright-field microscope.

    • Quantify the proliferation index by counting the number of positively stained cells relative to the total number of cells.

Concluding Remarks

These protocols provide a framework for investigating the anti-cancer effects of this compound in colon cancer animal models. It is crucial to adapt these protocols to the specific research questions and available resources. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments. Careful experimental design, including appropriate sample sizes and statistical analysis, is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols: Measuring Cell Viability upon D-Nmappd Treatment using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of D-Nmappd, an acid ceramidase inhibitor, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.

Introduction

This compound ((1R,2R)-N-[(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]) is a potent inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine and fatty acid.[1][2] Inhibition of this enzyme leads to an intracellular accumulation of ceramide, a bioactive lipid known to be a key player in various cellular processes including apoptosis (programmed cell death), cell cycle arrest, and senescence.[3][4] By increasing endogenous ceramide levels, this compound has demonstrated anti-cancer effects, inducing apoptotic cell death in various cancer cell lines.[1] The MTT assay offers a reliable method to quantify the cytotoxic and anti-proliferative effects of this compound by measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on different human cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIncubation TimeIC50Reference
MCF7Breast Cancer48 hours27.7 µM
SW403Colon AdenocarcinomaTime- and concentration-dependentNot Specified
LoVoColon CancerNot SpecifiedNot Specified

Experimental Protocols

Materials
  • This compound (e.g., from MedChemExpress, Cayman Chemical)

  • Target cancer cell lines (e.g., MCF7, SW403)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Protocol
  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway of this compound Action

D_Nmappd_Signaling_Pathway D_Nmappd This compound AcidCeramidase Acid Ceramidase D_Nmappd->AcidCeramidase Inhibition Ceramide Ceramide Accumulation AcidCeramidase->Ceramide Prevents Breakdown Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and subsequent apoptosis.

Experimental Workflow for MTT Assay with this compound

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well Plate Incubation1 2. Incubate for 24h CellSeeding->Incubation1 AddDNmappd 3. Add this compound Dilutions Incubation1->AddDNmappd Incubation2 4. Incubate for 24-72h AddDNmappd->Incubation2 AddMTT 5. Add MTT Reagent Incubation2->AddMTT Incubation3 6. Incubate for 2-4h AddMTT->Incubation3 Solubilize 7. Add Solubilization Solution Incubation3->Solubilize ReadAbsorbance 8. Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateViability 9. Calculate Cell Viability ReadAbsorbance->CalculateViability

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

References

D-Nmappd Storage and Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd ((1R,2R)-N-myristoylamino-4'-nitro-phenylpropandiol-1,3), also known as (1R,2R)-B13, is a potent inhibitor of acid ceramidase, an enzyme implicated in various cellular processes, including apoptosis.[1][2] Its role as a potential therapeutic agent necessitates a thorough understanding of its storage requirements and stability profile to ensure its efficacy and safety in research and drug development. These application notes provide detailed information on the recommended storage conditions for this compound, its stability under various conditions, and protocols for handling and stability assessment.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions for the compound in both solid form and as stock solutions.

FormStorage TemperatureDurationNotes
Solid (Crystalline Powder) -20°C[1][2][3]≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.
2-8°CShort-termFor routine use, short-term storage at refrigerated temperatures is acceptable.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for shorter-term storage of working solutions.
Aqueous Solutions 2-8°CNot recommended for > 1 dayThis compound has low aqueous solubility and stability. Prepare fresh for each use.

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and oxidative stress. The following tables present a summary of its stability under forced degradation conditions. Note: The following data is illustrative and intended to guide stability study design. Specific results may vary.

Table 1: Summary of this compound Stability Under Forced Degradation Conditions
Stress ConditionParametersObservationPotential Degradants
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hSignificant degradationAmide hydrolysis products
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hVery rapid degradationAmide hydrolysis products
Oxidative 6% H₂O₂, RT, 24hModerate degradationOxidation of the secondary alcohol
Thermal 80°C, 72h (solid)Minor degradationUnspecified thermal degradants
Photostability ICH Q1B conditionsPotential for degradationPhotoreduction of the nitro group

Signaling Pathways and Degradation

Proposed Degradation Pathway of this compound

This compound contains two primary functional groups susceptible to degradation: an amide linkage and a nitroaromatic group. Under hydrolytic conditions (acidic or basic), the amide bond is likely to be the primary site of degradation, yielding the corresponding carboxylic acid (myristic acid) and an aminodiol. The nitro group on the aromatic ring is susceptible to reduction, particularly under photolytic conditions, which could lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

G Proposed Degradation Pathway of this compound DNMAPPD This compound Amide_Hydrolysis Amide Hydrolysis (Acid/Base) DNMAPPD->Amide_Hydrolysis Nitro_Reduction Nitro Group Reduction (e.g., Photolysis) DNMAPPD->Nitro_Reduction Myristic_Acid Myristic Acid Amide_Hydrolysis->Myristic_Acid Aminodiol_Product (1R,2R)-2-amino-1-(4-nitrophenyl) -1,3-propanediol Amide_Hydrolysis->Aminodiol_Product Nitroso_Product Nitroso Derivative Nitro_Reduction->Nitroso_Product Amino_Product Amino Derivative Nitroso_Product->Amino_Product

Caption: A diagram illustrating the proposed degradation pathways of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for experimental use.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 6% (v/v)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: For each condition, prepare a solution of this compound at a final concentration of approximately 100 µg/mL in the respective stress medium.

  • Acidic Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Basic Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 12% H₂O₂ to achieve a final H₂O₂ concentration of 6%. Keep at room temperature, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of this compound solid in a vial and incubate in an oven at 80°C. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photostability: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). For basic hydrolysis, earlier time points may be necessary.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Method Development Workflow:

G Workflow for Stability-Indicating HPLC Method Development Start Start Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Evaluate_Separation Evaluate Peak Purity and Resolution Analyze_Samples->Evaluate_Separation Optimize_Method Optimize HPLC Method (e.g., Gradient, pH, Column) Evaluate_Separation->Optimize_Method Not Adequate Validate_Method Validate Method (ICH Q2(R1)) Evaluate_Separation->Validate_Method Adequate Optimize_Method->Analyze_Samples End End Validate_Method->End

Caption: A flowchart outlining the steps for developing a stability-indicating HPLC method.

Handling Precautions for Photosensitive Compounds

Given the presence of a nitroaromatic group, this compound may be sensitive to light. General precautions for handling photosensitive compounds should be followed:

  • Work in an area with subdued lighting.

  • Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.

  • Minimize the exposure of the compound, both in solid and solution form, to direct sunlight or strong artificial light.

Conclusion

This compound is a stable compound when stored under the recommended conditions. As a solid, it can be stored at -20°C for at least four years. Stock solutions in DMSO are stable for up to six months at -80°C. The compound is susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions. The provided protocols offer a framework for the proper handling, storage, and stability assessment of this compound, which is essential for obtaining reliable and reproducible results in research and drug development.

References

D-Nmappd: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive information on the procurement and application of D-Nmappd, a potent acid ceramidase inhibitor.

This compound, also known as (1R,2R)-B13, is a valuable tool for studying the role of ceramide in various cellular processes, particularly apoptosis. By inhibiting acid ceramidase, this compound leads to the accumulation of intracellular ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways controlling cell death, proliferation, and differentiation.[1][2][3] These application notes and protocols are designed to facilitate the effective use of this compound in pre-clinical research and drug discovery.

Supplier and Purchasing Information

A variety of vendors supply this compound for research purposes. The following table summarizes key purchasing information from several prominent suppliers to aid in procurement decisions. It is important to note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierCatalog Number(s)PurityAvailable QuantitiesPrice (USD, Approx.)Shipping Conditions
Cayman Chemical 10006305≥98%1 mg, 5 mg, 10 mg, 50 mg$29, $107, $197, $773Room temperature (continental US)
MedChemExpress HY-12496299.74%10 mM*1 mL (in DMSO), 5 mg, 10 mg, 50 mg, 100 mg$105 (solution), $70, $120, $420, $700Room temperature
Santa Cruz Biotechnology sc-221515Not specified1 mg, 5 mg, 10 mgContact for pricingNot specified
AbMole BioScience M4125≥99.0%5 mg, 10 mg, 50 mg, 100 mgContact for pricingNot specified
United States Biological 445615Highly PurifiedNot specified$305Room Temperature
Sigma-Aldrich SML2358≥98% (HPLC)5 mg, 25 mg$72.10, $291.002-8°C
APExBIO B4784>98%5 mg, 10 mg, 50 mg, 100 mg$65, $110, $380, $620Not specified

Application Notes

Mechanism of Action

This compound functions as a potent and specific inhibitor of acid ceramidase (AC).[4] AC is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] By inhibiting this enzyme, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. Ceramide is a critical bioactive lipid that can initiate and execute apoptosis through various mechanisms, including the activation of stress-activated protein kinases (SAPK)/c-jun kinase (JNK) cascades and the regulation of key apoptotic proteins. The accumulation of ceramide has been shown to induce cytochrome C release from the mitochondria, a key event in the intrinsic apoptotic pathway.

Furthermore, this compound has been observed to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides. This suggests a potential role for this compound in neuroscience research, particularly in the context of synaptic plasticity and excitotoxicity.

In Vitro and In Vivo Activity
  • In Vitro: this compound has been demonstrated to induce apoptosis in a time- and concentration-dependent manner in various cancer cell lines, including colon adenocarcinoma (SW403 and LoVo) and malignant melanoma cells. Notably, it shows selectivity, having no significant effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells at effective concentrations. The apoptotic effects of this compound can be prevented by caspase inhibitors, confirming its mechanism of action through the apoptotic cascade.

  • In Vivo: In animal models, this compound has shown significant anti-tumor activity. For instance, in mouse xenograft models of human colon cancer (SW403 and LoVo), administration of this compound (e.g., at 75 mg/kg) resulted in reduced tumor growth and a decrease in the number of hepatic metastases.

Detailed Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted as necessary for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., SW403)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Measurement of Intracellular Ceramide Accumulation

This protocol outlines a method for quantifying changes in intracellular ceramide levels following this compound treatment using liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration and for the appropriate time. Include vehicle-treated control cells.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Lipid Extraction: Centrifuge the cells at 1000 x g for 5 minutes at 4°C. Discard the supernatant. Add a mixture of chloroform and methanol (e.g., 2:1 v/v) containing the internal standard to the cell pellet.

  • Phase Separation: Vortex the mixture vigorously and incubate on ice for 30 minutes. Add water to induce phase separation. Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system to separate and quantify different ceramide species relative to the internal standard.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., SW403 or LoVo)

  • Matrigel (optional)

  • Sterile PBS or other appropriate vehicle

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation in a suitable vehicle. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., 75 mg/kg daily). Administer the vehicle alone to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the efficacy of this compound.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

D_Nmappd_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramidase Acid Ceramidase Ceramide Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Hydrolysis SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK Activates NMDA_Receptor NMDA Receptor Regulation Ceramide->NMDA_Receptor Modulates DNmappd This compound DNmappd->Ceramidase Inhibits Caspase_Cascade Caspase Cascade SAPK_JNK->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and downstream activation of apoptotic pathways.

Experimental_Workflow A 1. Cell Culture (e.g., SW403 cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B G 4. In Vivo Xenograft Model (Immunocompromised mice) A->G Inject cells C 3. In Vitro Assays B->C D Cell Viability (MTT/MTS) C->D E Apoptosis Assay (Annexin V/PI) C->E F Ceramide Measurement (LC-MS/MS) C->F J 7. Data Analysis and Interpretation D->J E->J F->J H 5. This compound Administration G->H I 6. Tumor Growth Monitoring H->I I->J

Caption: A typical experimental workflow for evaluating the efficacy of this compound in cancer research.

References

Application Notes and Protocols for In Vivo Delivery of D-Nmappd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd ((1R,2R)-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide), also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase (AC).[1][2] By blocking the degradation of ceramide, this compound leads to the intracellular accumulation of this bioactive sphingolipid.[2][3] Elevated ceramide levels have been shown to induce apoptosis in various cancer cell lines and modulate neuronal signaling pathways, specifically those involving the N-methyl-D-aspartate (NMDA) receptor.[1] These properties make this compound a promising therapeutic candidate for cancer and neurological disorders.

This document provides detailed application notes and protocols for the in vivo delivery of this compound in preclinical research models. It includes recommended formulations, administration routes, and dosages based on published studies, as well as detailed experimental procedures.

Data Presentation

In Vivo Efficacy of this compound in a Xenograft Model
ParameterValueReference
Animal Model SW403 and LoVo colon cancer mouse xenograft models
Compound This compound
Dosage 75 mg/kg
Administration Route Intraperitoneal (IP) injection
Frequency Not specified
Vehicle Not specified in the primary publication, but suitable vehicles are described in the protocols below.
Observed Effects Reduced tumor growth and number of hepatic metastases.
Solubility of this compound
SolventSolubility
DMF 10 mg/ml
DMSO 10 mg/ml
Ethanol 20 mg/ml
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/ml

Data obtained from commercial supplier datasheets.

Signaling Pathways

This compound-Induced Apoptosis in Cancer Cells

This compound inhibits acid ceramidase, leading to an accumulation of intracellular ceramide. Ceramide acts as a second messenger in the apoptotic cascade. It can directly induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.

D_Nmappd_Apoptosis_Pathway DNmappd This compound AcidCeramidase Acid Ceramidase DNmappd->AcidCeramidase inhibition Ceramide Ceramide Accumulation AcidCeramidase->Ceramide degradation Mitochondrion Mitochondrion Ceramide->Mitochondrion induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Induced Apoptotic Signaling Pathway
This compound-Mediated Modulation of NMDA Receptor Signaling

In the central nervous system, this compound-induced ceramide accumulation has been shown to regulate the properties of NMDA receptors. The precise mechanism is still under investigation but is thought to involve the modulation of the lipid raft environment where these receptors are located. This can alter receptor trafficking and function, impacting synaptic plasticity.

D_Nmappd_NMDA_Pathway DNmappd This compound AcidCeramidase Acid Ceramidase DNmappd->AcidCeramidase inhibition Ceramide Ceramide Accumulation AcidCeramidase->Ceramide degradation LipidRafts Lipid Raft Modulation Ceramide->LipidRafts NMDAR NMDA Receptor LipidRafts->NMDAR alters environment SynapticPlasticity Synaptic Plasticity Modulation NMDAR->SynapticPlasticity influences function

This compound and NMDA Receptor Modulation

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in a Co-solvent Formulation

This protocol is suitable for systemic delivery of this compound and is based on a common formulation for hydrophobic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with 27-30G needles

  • 70% Ethanol

  • Mice (e.g., BALB/c or C57BL/6, appropriately housed and handled according to IACUC guidelines)

Experimental Workflow:

IP_Injection_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Injection prep1 Prepare 50 mg/mL this compound stock in DMSO prep2 Add PEG300 (40% final vol) prep1->prep2 prep3 Add Tween-80 (5% final vol) prep2->prep3 prep4 Add Saline (45% final vol) prep3->prep4 prep5 Vortex/Sonicate until clear prep4->prep5 admin1 Calculate dose (e.g., 75 mg/kg) admin2 Restrain mouse admin1->admin2 admin3 Locate injection site (lower right abdominal quadrant) admin2->admin3 admin4 Inject intraperitoneally admin3->admin4 post1 Monitor for adverse effects admin4->post1 post2 Proceed with experimental endpoint (e.g., tumor measurement) post1->post2

References

Quantifying Apoptosis After D-Nmappd Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd is a potent inhibitor of ceramidase, an enzyme responsible for the breakdown of ceramide.[1] By blocking this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including the induction of apoptosis.[1] This accumulation of ceramide is a key event that triggers the mitochondrial or intrinsic pathway of apoptosis. This involves the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, with caspase-3 being a crucial executioner caspase.[1] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Understanding and quantifying the apoptotic effects of this compound is critical for its development as a potential therapeutic agent, particularly in oncology.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of apoptosis induced by this compound treatment in cancer cell lines.

Data Presentation

The following tables summarize quantitative data obtained from studies on ceramidase inhibitors, illustrating the pro-apoptotic effects of these compounds. While direct quantitative data for this compound is not publicly available, the data presented for its close analog, d-erythro-MAPP, which also functions as a ceramidase inhibitor, provides a representative example of the expected apoptotic induction.[2]

Table 1: Apoptosis in MCF-7 Human Breast Cancer Cells Treated with d-erythro-MAPP [2]

MCF-7 cells were treated with the IC50 concentration (4.4 µM) of d-erythro-MAPP for 24 hours. Apoptosis was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Cell PopulationPercentage of Cells (Mean)
Live Cells60.00%
Dead Cells3.15%
Early Apoptotic Cells25.80%
Late Apoptotic Cells11.05%
Total Apoptotic Cells 36.85%

Table 2: Time-Dependent and Concentration-Dependent Induction of Apoptosis (Hypothetical Data for this compound)

This table presents a hypothetical dose-response and time-course for apoptosis induction by this compound in a generic cancer cell line, as would be determined by Annexin V/PI staining and flow cytometry.

This compound Conc. (µM)Treatment Time (hours)% Apoptotic Cells (Early + Late)
0 (Control)245.2 ± 1.1
12415.8 ± 2.3
52438.5 ± 4.1
102462.1 ± 5.5
51220.3 ± 3.0
52438.5 ± 4.1
54855.9 ± 4.8

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

D_Nmappd_Apoptosis_Pathway This compound This compound Ceramidase Ceramidase This compound->Ceramidase Ceramide Accumulation Ceramide Accumulation Ceramidase->Ceramide Accumulation | (Inhibition leads to) Mitochondrion Mitochondrion Ceramide Accumulation->Mitochondrion Cytochrome C Release Cytochrome C Release Mitochondrion->Cytochrome C Release Apoptosome Formation Apoptosome Formation Cytochrome C Release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: this compound inhibits ceramidase, leading to ceramide accumulation and subsequent apoptosis.

General Experimental Workflow for Quantifying Apoptosis

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assay Apoptosis Assay cluster_analysis Data Acquisition and Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Stain Cells Stain Cells Harvest Cells->Stain Cells Flow Cytometry / Microscopy Flow Cytometry / Microscopy Stain Cells->Flow Cytometry / Microscopy Data Analysis Data Analysis Flow Cytometry / Microscopy->Data Analysis

Caption: Workflow for assessing apoptosis after this compound treatment.

Experimental Protocols

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and collect it in a centrifuge tube.

    • Wash the cells with PBS and aspirate.

    • Add trypsin to detach the cells and incubate briefly.

    • Neutralize the trypsin with complete medium and combine with the collected supernatant.

    • For suspension cells, directly collect the cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect at least 10,000 events per sample.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound treated cells on coverslips or slides

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (combine TdT enzyme and labeled dUTPs in reaction buffer).

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

    • Include a positive control (treat cells with DNase I) and a negative control (omit the TdT enzyme).

  • Detection and Counterstaining:

    • Wash the cells three times with PBS.

    • If using an indirect detection method (e.g., BrdU-based kit), incubate with the fluorescently labeled antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on slides with mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • TUNEL-positive cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of the executioner caspase-3.

Materials:

  • This compound treated cells

  • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Protein quantification assay (e.g., Bradford or BCA)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Caspase Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.

Data Analysis:

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

  • Normalize the results to the protein concentration of each sample.

  • Express the data as fold change relative to the untreated control.

References

Troubleshooting & Optimization

Technical Support Center: Improving D-Nmappd Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of the ceramidase inhibitor, D-Nmappd.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism.[1] By inhibiting this enzyme, this compound leads to an accumulation of ceramide, which can induce apoptosis (programmed cell death), making it a compound of interest in cancer research.[2][3] Structurally, this compound is a lipophilic molecule, which contributes to its low intrinsic solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro assays and the development of formulations for preclinical and clinical studies.

Q2: What are the known solubility properties of this compound?

A2: this compound is a crystalline solid that is soluble in organic solvents such as ethanol (approximately 20 mg/mL), DMSO (approximately 10 mg/mL), and dimethylformamide (DMF) (approximately 10 mg/mL).[4] It is sparingly soluble in aqueous buffers.[4] A common method to prepare an aqueous solution is to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice. Using this co-solvent method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is happening?

A3: This phenomenon is known as antisolvent precipitation. This compound is highly soluble in a strong organic solvent like DMSO. When this concentrated stock solution is introduced into an aqueous buffer where its solubility is much lower, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically <1%) is advisable, but may not be sufficient to prevent precipitation for highly insoluble compounds.

Q4: How can I prevent my this compound from precipitating during my experiments?

A4: Several strategies can be employed to prevent precipitation. These include:

  • Lowering the final concentration: Working at a lower final concentration of this compound in your assay is the most direct approach.

  • Using a co-solvent system: A water-miscible co-solvent like ethanol or PEG 400 can be used to increase the solubility of this compound in the final aqueous solution.

  • Adjusting the pH: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.

  • Using cyclodextrins: These molecules can encapsulate hydrophobic drugs like this compound, forming a more water-soluble inclusion complex.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of DMSO/Ethanol stock into aqueous buffer. 1. Antisolvent Precipitation: Rapid change in solvent polarity. 2. Concentration Exceeds Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous buffer.1. Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution. 2. Reduce Final Concentration: Lower the final concentration of this compound in your assay. 3. Use a Co-solvent: Prepare your final solution with a co-solvent like ethanol or PEG 400 (see Protocol 2). 4. Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to help redissolve any precipitate.
Solution is initially clear but becomes cloudy or a precipitate forms over time. 1. Metastable Supersaturation: The initial concentration is above the thermodynamic solubility limit. 2. Temperature Fluctuations: A decrease in temperature can reduce solubility. 3. Interaction with Buffer Components: Salts or other components in the buffer may promote precipitation.1. Work with Freshly Prepared Solutions: Avoid storing diluted aqueous solutions of this compound for extended periods. 2. Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant temperature. 3. Test Different Buffers: If possible, test the solubility of this compound in simpler buffer systems to identify potential interactions.
Inconsistent experimental results, possibly due to micro-precipitation. Formation of Small, Invisible Precipitates: This leads to a lower effective concentration of dissolved this compound.1. Visual Inspection: Carefully inspect the solution against a light and dark background for any signs of cloudiness or particles. 2. Filtration: Consider filtering the final diluted solution through a 0.22 µm syringe filter before use to remove any potential micro-precipitates.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes the quantitative impact of various solubilization methods on select kinase inhibitors, which share similar hydrophobicity challenges with this compound.

Compound Base Solubility (Aqueous) Method Carrier/Excipient Resulting Solubility / Fold Increase Reference
Gefitinib <1 µg/mL in waterCo-solvent1:1 DMSO:PBS (pH 7.2)~500 µg/mL
Erlotinib Very lowCo-solvent1:9 DMF:PBS (pH 7.2)~100 µg/mL
Lapatinib 0.82 nMCyclodextrin ComplexationSulfobutylether-β-cyclodextrin (SBE-β-CD)>600-fold increase
Alectinib ~1 µg/mLCyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 stoichiometric ratio showed a stability constant of 1836 M⁻¹
Carvedilol 5.8 µg/mL (pH 7.8)pH AdjustmentpH 1.22591.4 µg/mL (~447-fold increase)

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile

This protocol outlines a method to determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)

  • HPLC-grade water

  • Organic solvent for stock solution (e.g., DMSO or ethanol)

  • Microcentrifuge tubes or glass vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer in a separate vial. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.

  • Equilibrate the samples by incubating them at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to reach equilibrium.

  • Separate the solid from the solution by centrifuging the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Carefully collect the supernatant without disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Plot the solubility (e.g., in µg/mL or µM) as a function of pH.

Protocol 2: Improving this compound Solubility with a Co-solvent System

This protocol describes how to prepare a this compound solution in an aqueous buffer using a co-solvent to enhance solubility.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, PEG 400, or DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experimental system (typically ≤1% for DMSO in cell-based assays).

  • Perform a serial dilution of the this compound stock solution into the aqueous buffer. For example, to achieve a final concentration of 10 µM this compound with 0.5% ethanol: a. Prepare an intermediate dilution of the 10 mg/mL stock solution in ethanol if necessary. b. Add the appropriate volume of the this compound/ethanol stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, briefly sonicate or warm it to 37°C.

  • If precipitation persists, consider using a higher percentage of co-solvent (if tolerated by your assay) or a lower final concentration of this compound.

Protocol 3: Enhancing this compound Solubility using Cyclodextrin Complexation

This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vortex mixer

  • Sonicator

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).

  • Weigh out the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder to form a thick paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder using the mortar and pestle.

  • To use the complex, weigh the desired amount and dissolve it in your aqueous buffer. The solubility should be significantly higher than that of this compound alone.

Visualizations

This compound and the Ceramide Signaling Pathway

This compound inhibits acid ceramidase, leading to an accumulation of ceramide. Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, including those that lead to apoptosis.

Ceramide_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) Sphingomyelin Sphingomyelin Stress_Stimuli->Sphingomyelin Activates Sphingomyelinase Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Acid_Ceramidase Acid Ceramidase Ceramide->Acid_Ceramidase Apoptosis_Pathway Pro-Apoptotic Signaling Cascade Ceramide->Apoptosis_Pathway Activates DNmappd This compound DNmappd->Acid_Ceramidase Inhibits Sphingosine Sphingosine Acid_Ceramidase->Sphingosine Hydrolysis Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: this compound inhibits acid ceramidase, increasing ceramide levels and promoting apoptosis.

Experimental Workflow for Improving this compound Solubility

This workflow outlines the steps to address solubility issues with this compound in aqueous solutions.

Solubility_Workflow Start Start: this compound Powder Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., Ethanol) Start->Stock_Solution Dilution Dilute into Aqueous Buffer Stock_Solution->Dilution Precipitation_Check Precipitation? Dilution->Precipitation_Check Success Clear Solution: Proceed with Experiment Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes Option1 Option 1: Lower Final Concentration Troubleshoot->Option1 Option2 Option 2: Use Co-solvent System Troubleshoot->Option2 Option3 Option 3: Prepare Cyclodextrin Complex Troubleshoot->Option3 Option1->Dilution Option2->Dilution Option3->Dilution

Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.

Decision Tree for Selecting a Solubilization Method

This decision tree can help researchers choose an appropriate method to improve this compound solubility based on experimental requirements.

Solubilization_Decision_Tree Start Is aqueous solubility of this compound sufficient for your experiment? Proceed Proceed with experiment Start->Proceed Yes Consider_Methods Need to improve solubility Start->Consider_Methods No Is_pH_Change_Tolerated Is a change in buffer pH tolerated by your assay? Consider_Methods->Is_pH_Change_Tolerated Use_pH_Adjustment Use pH Adjustment (Protocol 1) Is_pH_Change_Tolerated->Use_pH_Adjustment Yes Is_CoSolvent_Tolerated Is a co-solvent (e.g., Ethanol, PEG) tolerated by your assay? Is_pH_Change_Tolerated->Is_CoSolvent_Tolerated No Use_CoSolvent Use Co-solvent System (Protocol 2) Is_CoSolvent_Tolerated->Use_CoSolvent Yes Use_Cyclodextrin Use Cyclodextrin Complexation (Protocol 3) Is_CoSolvent_Tolerated->Use_Cyclodextrin No

References

Technical Support Center: Optimizing D-Nmappd Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Nmappd, a potent acid ceramidase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of acid ceramidase (AC).[1] By inhibiting AC, this compound prevents the breakdown of ceramide, a bioactive sphingolipid. This leads to the intracellular accumulation of ceramide, which acts as a second messenger in various signaling pathways that can induce cell cycle arrest and apoptosis, making it a compound of interest for cancer research.[2][3]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: A dose of 75 mg/kg has been shown to be effective in reducing tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models.[3] This serves as a good starting point for efficacy studies. However, the optimal dose may vary depending on the animal model, tumor type, and administration route. A dose-response study is recommended to determine the most effective dose for your specific experimental setup.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is a crystalline solid with limited aqueous solubility.[3] A common formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection involves dissolving this compound in a vehicle composed of DMSO, PEG300, Tween-80, and saline. A typical formulation protocol is to first dissolve this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and finally saline. For oral administration, a formulation in corn oil can be considered. It is crucial to ensure the final solution is clear and free of precipitation.

Q4: What is the stability of this compound in powder form and in solution?

A4: As a powder, this compound is stable for at least 3 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the formulation - this compound has low aqueous solubility.- Incorrect solvent ratios.- Temperature fluctuations.- Ensure the initial stock solution in DMSO is fully dissolved before adding other co-solvents.- Prepare the formulation by adding solvents sequentially and mixing well after each addition.- Gentle warming and/or sonication can aid dissolution.- Prepare fresh working solutions for each experiment.
No observable anti-tumor efficacy - Suboptimal dose.- Inefficient drug delivery or poor bioavailability.- Tumor model resistance.- Compound instability in the formulation.- Perform a dose-escalation study to find the optimal dose for your model.- Consider alternative administration routes (e.g., i.v. vs. i.p. or oral).- Verify the expression of acid ceramidase in your tumor model.- Ensure the formulation is prepared fresh and handled correctly to maintain compound integrity.
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dose is too high, exceeding the Maximum Tolerated Dose (MTD).- Vehicle toxicity.- Off-target effects.- Reduce the dose of this compound. Conduct a dose-range finding study to determine the MTD in your specific animal strain.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animals closely for clinical signs of toxicity and consider reducing the dosing frequency.
Inconsistent results between experiments - Variability in formulation preparation.- Inconsistent animal handling and dosing technique.- Biological variability in animals.- Standardize the formulation protocol and ensure consistency in preparation.- Ensure all personnel are properly trained in animal handling and administration techniques.- Increase the number of animals per group to improve statistical power.

Data Summary Tables

Table 1: In Vivo Efficacy of this compound

Animal ModelTumor TypeAdministration RouteDosageOutcomeReference
Mouse XenograftSW403 and LoVo Colon CancerNot specified75 mg/kgReduced tumor growth and number of hepatic metastases

Table 2: Acute Toxicity of a Ceramide Analog (for reference)

Note: This data is for a different ceramide analog and should be used as a general guide for designing toxicity studies for this compound. The MTD and NOAEL for this compound need to be determined experimentally.

Dosage (single i.p. injection)Observed Effects in Nude MiceInferred StatusReference
25 mg/kgNo significant toxicity observed.Likely below NOAEL
50 mg/kgNo significant toxicity observed.Likely below NOAEL
75 mg/kgNo significant toxicity observed.NOAEL
80 mg/kgNo significant toxicity observed.Likely close to MTD
120 mg/kgElevated hepatic serum enzymes; hepatic and heart tissue damage.MTD

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to make a stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.

  • Prepare Vehicle/Drug Solution: In a sterile tube, add the components in the following order, vortexing after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 10% this compound stock solution in DMSO

    • 45% Sterile Saline

    • For a 1 mL final volume, this would be 400 µL PEG300, 50 µL Tween-80, 100 µL this compound stock, and 450 µL Saline.

  • Final Mixture: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.

  • Administration: Use the freshly prepared formulation for i.p. injection into the animals.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

Materials:

  • Tumor cells of interest (e.g., SW403 human colon adenocarcinoma)

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound formulation (from Protocol 1)

  • Vehicle control formulation (same as Protocol 1 but with DMSO instead of this compound stock)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject the tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Dosing:

    • Treatment Group: Administer the this compound formulation at the desired dose (e.g., 75 mg/kg) via the chosen route (e.g., i.p. injection).

    • Control Group: Administer the vehicle control formulation.

    • Dosing frequency will depend on the experimental design (e.g., once daily, every other day).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Visualizations

D_Nmappd_Mechanism_of_Action cluster_0 Cellular Accumulation This compound This compound Acid Ceramidase (AC) Acid Ceramidase (AC) This compound->Acid Ceramidase (AC) Inhibits Sphingosine Sphingosine Acid Ceramidase (AC)->Sphingosine Breaks down Ceramide into Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces

This compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Experimental_Workflow A This compound Formulation Preparation E This compound or Vehicle Administration A->E B Animal Model Preparation (Tumor Cell Implantation) C Tumor Growth & Animal Monitoring B->C D Randomization into Groups C->D D->E F Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) E->F G Endpoint & Tissue Collection F->G H Data Analysis G->H

A typical experimental workflow for an in vivo efficacy study of this compound.

Ceramide_Apoptosis_Pathway cluster_sphingolipid Sphingolipid Metabolism This compound This compound AC Acid Ceramidase This compound->AC Inhibits Ceramide Ceramide Accumulation AC->Ceramide Prevents Breakdown Mitochondria Mitochondria Ceramide->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway of this compound-induced apoptosis via ceramide accumulation.

References

potential off-target effects of D-Nmappd

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Nmappd. The information is designed to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. For long-term storage, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Q2: My this compound solution has changed color. What should I do?

A2: A change in the color of your this compound solution could indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or reactive impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from a solid stock. To prevent this, store solutions in amber vials or wrapped in foil and consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.

On-Target Effects and Mechanism of Action

Q3: What is the primary mechanism of action of this compound?

A3: this compound is an inhibitor of acid ceramidase, a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramides.[2] Ceramide is a bioactive lipid that can induce apoptosis, cell cycle arrest, and other cellular responses.[1]

Q4: Is there a specific stereoisomer of this compound that is active?

A4: Yes, the inhibitory activity of this compound is stereospecific. The (1R,2R)-enantiomer is the active form that inhibits acid ceramidase and N-myristoyltransferase 1 (NMT1).

Known Off-Target Effects

Q5: What are the known off-target effects of this compound?

A5: Besides its primary target, acid ceramidase, this compound has been shown to inhibit N-myristoyltransferase 1 (NMT1). This inhibition is also stereospecific to the (1R,2R)-enantiomer. Additionally, this compound has been reported to regulate NMDA receptor properties by enhancing the endogenous production of ceramides.[3]

Troubleshooting Guides

Issue 1: Expected Phenotype (e.g., Apoptosis, Cell Cycle Arrest) is Not Observed

If you are not observing the expected biological effects of this compound in your experiments, consider the following troubleshooting steps:

Troubleshooting Workflow for Lack of Expected Phenotype

start Start: No Expected Phenotype check_compound Verify Compound Integrity and Concentration start->check_compound check_cell_line Assess Cell Line Sensitivity check_compound->check_cell_line Compound OK end Conclusion check_compound->end Compound degraded measure_ceramide Measure Intracellular Ceramide Levels check_cell_line->measure_ceramide Cell line appropriate check_cell_line->end Cell line resistant confirm_target Confirm Target Engagement (Acid Ceramidase Activity) measure_ceramide->confirm_target Ceramide levels unchanged consider_off_target Consider Off-Target Effects or Alternative Pathways measure_ceramide->consider_off_target Ceramide levels increased, but no phenotype confirm_target->consider_off_target Target not engaged confirm_target->end Target engaged, investigate downstream consider_off_target->end

Caption: Troubleshooting workflow for an absent this compound-induced phenotype.

  • Step 1: Verify Compound Integrity and Concentration:

    • Action: Prepare a fresh dilution of this compound from a solid stock.

    • Rationale: The compound in your working solution may have degraded.

    • Action: Confirm the final concentration of this compound used in your experiment.

    • Rationale: A calculation error may have resulted in a sub-optimal concentration.

  • Step 2: Assess Cell Line Sensitivity:

    • Action: Review the literature to confirm that your cell line is sensitive to acid ceramidase inhibition.

    • Rationale: Different cell lines have varying levels of dependence on ceramide metabolism.

    • Action: Perform a dose-response experiment to determine the IC50 of this compound in your cell line.

    • Rationale: The effective concentration may be higher for your specific cell line.

  • Step 3: Measure Intracellular Ceramide Levels:

    • Action: Use a validated method to measure intracellular ceramide levels after treatment with this compound.

    • Rationale: This will confirm if this compound is engaging its primary target and leading to the expected biochemical change.

  • Step 4: Confirm Target Engagement:

    • Action: Perform an in vitro acid ceramidase activity assay using cell lysates treated with this compound.

    • Rationale: This directly measures the inhibition of the target enzyme.

Issue 2: Unexpected Cellular Toxicity or Phenotype Observed

If you observe a cellular phenotype that is not consistent with the known effects of acid ceramidase inhibition, it may be due to an off-target effect.

Troubleshooting Workflow for Unexpected Phenotypes

start Start: Unexpected Phenotype Observed dose_response Perform a Dose-Response Curve start->dose_response secondary_inhibitor Use a Structurally Different Acid Ceramidase Inhibitor dose_response->secondary_inhibitor Correlates with IC50 investigate_nmt Investigate NMT Inhibition secondary_inhibitor->investigate_nmt Phenotype not replicated conclusion Conclusion secondary_inhibitor->conclusion Phenotype replicated (likely on-target) investigate_nmda Investigate NMDA Receptor Modulation investigate_nmt->investigate_nmda NMT not involved investigate_nmt->conclusion NMT inhibition is the cause kinase_screen Perform an Off-Target Kinase Screen investigate_nmda->kinase_screen NMDA not involved investigate_nmda->conclusion NMDA modulation is the cause kinase_screen->conclusion Off-target kinase identified

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

  • Step 1: Investigate Known Off-Targets:

    • N-myristoyltransferase (NMT) Inhibition:

      • Action: Perform an NMT activity assay.

      • Rationale: The observed phenotype could be due to the inhibition of NMT, which is involved in the myristoylation of many proteins crucial for cellular signaling.

    • NMDA Receptor Modulation:

      • Action: If working with neuronal cells, assess NMDA receptor-mediated currents or downstream signaling.

      • Rationale: this compound can indirectly modulate NMDA receptors by increasing ceramide levels.[3]

  • Step 2: Investigate Potential Unknown Off-Targets (e.g., Kinases):

    • Action: If the phenotype cannot be explained by the known on- or off-targets, consider performing a broad kinase screen (e.g., KINOMEscan™).

    • Rationale: Small molecule inhibitors can have unintended interactions with kinases. Identifying these off-targets is crucial for interpreting your results.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeValueReference
Acid CeramidaseInhibition AssayIC50: 10 µM (in human melanoma and HaCat keratinocytes)
HL-60Growth InhibitionIC50: 1.5 µM
SW403Cell DeathTime and concentration-dependent
LoVoTumor Growth InhibitionEffective at 75 mg/kg in vivo

Experimental Protocols

Protocol 1: Measurement of Intracellular Ceramide Levels by HPLC-MS/MS

This protocol provides a general workflow for the quantification of intracellular ceramides.

Experimental Workflow for Ceramide Measurement

cell_culture 1. Cell Culture and Treatment with this compound lipid_extraction 2. Lipid Extraction cell_culture->lipid_extraction hplc_ms 3. HPLC-MS/MS Analysis lipid_extraction->hplc_ms data_analysis 4. Data Analysis and Quantification hplc_ms->data_analysis

Caption: Workflow for measuring intracellular ceramide levels.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Lipid Extraction:

    • Harvest and wash the cells with cold PBS.

    • Extract total lipids using a suitable solvent system (e.g., chloroform/methanol).

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the lipid extract in an appropriate solvent.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a suitable column (e.g., C18) for the separation of ceramide species.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode for the detection and quantification of specific ceramides.

  • Data Analysis:

    • Quantify ceramide levels by comparing the peak areas to those of known standards.

    • Normalize the data to the total protein or lipid content.

Protocol 2: In Vitro N-myristoyltransferase (NMT) Activity Assay

This fluorescence-based assay measures the activity of NMT by detecting the production of coenzyme A (CoA).

Experimental Workflow for NMT Activity Assay

prepare_reagents 1. Prepare Reagents initiate_reaction 2. Initiate Reaction prepare_reagents->initiate_reaction measure_fluorescence 3. Measure Fluorescence initiate_reaction->measure_fluorescence calculate_activity 4. Calculate NMT Activity measure_fluorescence->calculate_activity

Caption: Workflow for in vitro NMT activity assay.

  • Prepare Reagents:

    • Recombinant human NMT1 enzyme.

    • Myristoyl-CoA (substrate).

    • Peptide substrate with an N-terminal glycine.

    • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for CoA detection.

    • Assay buffer.

  • Initiate Reaction:

    • In a microplate, combine the NMT enzyme, peptide substrate, and this compound at various concentrations.

    • Initiate the reaction by adding myristoyl-CoA.

  • Measure Fluorescence:

    • Add CPM to the reaction mixture. CPM reacts with the CoA produced during the myristoylation reaction to generate a fluorescent adduct.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate NMT Activity:

    • Determine the rate of the reaction from the increase in fluorescence over time.

    • Calculate the percent inhibition of NMT activity at different concentrations of this compound to determine the IC50.

Signaling Pathway

This compound Mechanism of Action and Off-Target Effects

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways D_Nmappd This compound Acid_Ceramidase Acid Ceramidase D_Nmappd->Acid_Ceramidase inhibits NMT1 N-myristoyltransferase 1 (NMT1) D_Nmappd->NMT1 inhibits Ceramide Ceramide Acid_Ceramidase->Ceramide hydrolyzes Sphingosine Sphingosine Acid_Ceramidase->Sphingosine produces Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis induces NMDA_Receptor NMDA Receptor Ceramide->NMDA_Receptor modulates Protein_Myristoylation Protein Myristoylation NMT1->Protein_Myristoylation catalyzes NMDA_Signaling Altered Neuronal Signaling NMDA_Receptor->NMDA_Signaling

Caption: this compound's on-target and known off-target signaling pathways.

References

D-Nmappd stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with D-Nmappd in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as B13) is a potent inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that hydrolyzes the pro-apoptotic sphingolipid, ceramide, into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide. Elevated ceramide levels trigger a signaling cascade that can induce apoptosis (programmed cell death), making this compound a compound of interest in cancer research.[3]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the stability of this compound. Vendor recommendations for storage of this compound and a similar acid ceramidase inhibitor, Ceranib-2, are summarized below.

CompoundFormStorage TemperatureShelf Life
This compound Crystalline Solid-20°C≥ 4 years[4]
Stock Solution in DMSO-20°C1 month[5]
-80°C6 months
Ceranib-2 Stock Solution-20°C1 year
-80°C2 years

Q3: I'm observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. What could be the cause?

A3: Inconsistent or diminishing effects of this compound in long-term experiments are often due to its limited stability in aqueous solutions, such as cell culture media. This compound contains an amide bond that can be susceptible to hydrolysis. Furthermore, a similar acid ceramidase inhibitor, Ceranib-2, has a reported in vivo half-life of less than 2 hours, suggesting that this class of compounds may have limited stability under physiological conditions. It is likely that this compound degrades over time at 37°C in your incubator.

Q4: How often should I replenish this compound in my long-term experiments?

A4: Given the likely limited stability of this compound in cell culture media, it is recommended to replenish the compound with fresh media containing this compound every 24 hours. For very long-term experiments (extending over several days or weeks), more frequent replenishment (e.g., every 12 hours) may be necessary to maintain a consistent effective concentration. The optimal replenishment schedule should be determined empirically for your specific experimental system.

Q5: Can I prepare a large batch of this compound-containing media and store it?

A5: It is strongly advised not to store this compound in aqueous solutions, including cell culture media, for extended periods. Prepare fresh this compound-containing media immediately before each use.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium The final concentration of this compound exceeds its solubility in the medium.- Ensure the final DMSO concentration is below 0.5%.- Prepare a fresh, lower concentration stock solution of this compound.- Warm the medium to 37°C before adding the this compound stock solution.
Loss of this compound activity over time Degradation of this compound in the cell culture medium at 37°C.- Replenish the medium with freshly prepared this compound every 12-24 hours.- Perform a time-course experiment to determine the rate of activity loss in your specific system.- Consider using a more stable analog if available. Carmofur is another acid ceramidase inhibitor with reported better gastrointestinal stability.
High variability between experimental replicates Inconsistent this compound concentration due to degradation or handling.- Prepare a fresh stock solution of this compound for each experiment.- Ensure uniform mixing of this compound in the medium before adding to cells.- Standardize the timing of media changes and this compound replenishment.
Unexpected off-target effects Accumulation of degradation products with their own biological activity.- Assess the stability of this compound in your cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS/MS (see Experimental Protocols section).- If degradation is significant, shorten the exposure time or increase the frequency of media changes.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Induction of Apoptosis

D_Nmappd_Mechanism cluster_products Hydrolysis Products This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase inhibits Ceramide Ceramide Acid Ceramidase->Ceramide hydrolyzes Sphingosine Sphingosine Fatty Acid Fatty Acid Mitochondrial Dysfunction Mitochondrial Dysfunction Ceramide->Mitochondrial Dysfunction Akt Pathway Akt Pathway Ceramide->Akt Pathway inhibits SAPK/JNK & p38 MAPK SAPK/JNK & p38 MAPK Ceramide->SAPK/JNK & p38 MAPK activates ROS Accumulation ROS Accumulation Mitochondrial Dysfunction->ROS Accumulation Apoptosis Apoptosis ROS Accumulation->Apoptosis Akt Pathway->Apoptosis inhibits SAPK/JNK & p38 MAPK->Apoptosis

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and subsequent apoptosis.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Prepare this compound in cell culture medium Prepare this compound in cell culture medium Incubate at 37°C Incubate at 37°C Prepare this compound in cell culture medium->Incubate at 37°C Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24h) Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24h) Incubate at 37°C->Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24h) Extract this compound from samples Extract this compound from samples Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24h)->Extract this compound from samples Quantify this compound using HPLC or LC-MS/MS Quantify this compound using HPLC or LC-MS/MS Extract this compound from samples->Quantify this compound using HPLC or LC-MS/MS Determine this compound half-life Determine this compound half-life Quantify this compound using HPLC or LC-MS/MS->Determine this compound half-life

Caption: Workflow for determining the stability and half-life of this compound in cell culture medium.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in cell culture medium using High-Performance Liquid Chromatography (HPLC). This method is adapted from established protocols for the quantification of structurally similar ceramide analogs.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Internal standard (e.g., a structurally similar and stable compound not present in the sample)

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots of the medium.

    • Spike the collected samples with a known concentration of the internal standard.

    • Extract this compound and the internal standard from the medium. This can be achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. For cleaner samples, solid-phase extraction (SPE) may be used.

    • Evaporate the solvent from the extracted samples and reconstitute in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for ceramide analysis and can be adapted for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: this compound has a nitrophenyl group, which should allow for UV detection (e.g., at 270 nm). If higher sensitivity is required, derivatization with a fluorescent tag followed by fluorescence detection can be employed, similar to methods used for ceramide quantification.

    • Quantification: Create a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. Use this curve to determine the concentration of this compound in the incubated samples at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound in the cell culture medium.

Note: For higher specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and can be used for the quantification of this compound.

References

minimizing D-Nmappd toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Nmappd. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on minimizing potential toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (1R,2R)-B13, is an inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide.[1] Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, including those that regulate apoptosis (programmed cell death).[2] The subsequent increase in ceramide levels is a key factor in inducing apoptosis in cancer cells.[1]

Q2: Is this compound toxic to normal, non-cancerous cells?

A2: Current data suggests that this compound exhibits a degree of selectivity for cancer cells. One study found that this compound had no effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells at a concentration of 100 µM. However, comprehensive quantitative data on the cytotoxicity of this compound across a wide range of normal human cell lines is limited. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific normal cell lines of interest.

Q3: What are the common challenges when working with this compound in cell culture?

A3: A primary challenge when working with this compound is its limited solubility in aqueous solutions. To overcome this, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in an organic solvent like DMSO can be stored at -20°C for up to one month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Possible Cause: "Solvent shock" from adding a small volume of highly concentrated stock solution directly into a large volume of aqueous media. The compound's low aqueous solubility can cause it to precipitate out of solution.

  • Troubleshooting Steps:

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

    • Use a stepwise dilution: First, dilute the this compound stock solution in a smaller volume of pre-warmed media, mix gently by vortexing, and then add this intermediate dilution to the final volume of media.

    • Optimize the solvent system: If precipitation persists, consider using a co-solvent or a biocompatible surfactant like Pluronic F-68 in your cell culture medium to improve solubility. Always include a vehicle control with the same final solvent concentration in your experiments.

Issue 2: High Background or Inconsistent Results in Cytotoxicity Assays
  • Possible Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cellular stress or toxicity, leading to inconsistent or high background readings in your assays.

  • Troubleshooting Steps:

    • Minimize final solvent concentration: Prepare a higher concentration stock solution of this compound. This will allow for a greater dilution factor, resulting in a lower final solvent concentration in your assay medium (aim for ≤ 0.5%).

    • Include a vehicle control: Always have a control group of cells that are treated with the same final concentration of the solvent used to dissolve this compound. This will help you to distinguish between the effects of the compound and the solvent.

    • Ensure homogenous mixing: After adding the this compound solution to the cell culture wells, ensure it is mixed thoroughly by gentle swirling or pipetting to avoid localized high concentrations.

Issue 3: Lack of Expected Apoptotic Effect in Cancer Cells
  • Possible Cause: The this compound may have degraded due to improper storage or handling, or the concentration used may be too low for the specific cancer cell line being tested.

  • Troubleshooting Steps:

    • Verify compound integrity: Use a fresh aliquot of your this compound stock solution that has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

    • Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cancer cell line.

    • Check cell line sensitivity: Different cancer cell lines can have varying sensitivities to this compound. Refer to published data for your cell line of interest, if available.

Quantitative Data

The following table summarizes the available IC50 values for this compound in various cell lines. It is important to note the limited availability of data for normal human cell lines.

Cell LineCell TypeOrganismIC50 (µM)AssayReference
HL-60Human Promyelocytic LeukemiaHuman1.5Trypan Blue Exclusion
MCF7Human Breast AdenocarcinomaHuman14MTT Assay
SW403Human Colon AdenocarcinomaHumanNot specified, but induces cell death in a concentration-dependent mannerNot specified
Rat HepatocytesNormal Liver CellsRat>100 (no effect on viability)Not specified
Rat Kupffer CellsNormal Liver MacrophagesRat>100 (no effect on viability)Not specified
Rat Sinusoidal Endothelial CellsNormal Liver Endothelial CellsRat>100 (no effect on viability)Not specified

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control with the same final concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol 2: Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • Cell culture plates

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • DTT (dithiothreitol)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control group.

  • Cell Lysis: Collect the cells and centrifuge at 250 x g for 10 minutes. Resuspend the cell pellet in cold cell lysis buffer (e.g., 25 µL per 1 x 10^6 cells) and incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate per well.

  • Prepare Reaction Mix: Prepare a 2X Reaction Buffer containing DTT (e.g., 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).

  • Start Reaction: Add 50 µL of the 2X Reaction Buffer with DTT and 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at a wavelength of 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 3: Cytochrome c Release Assay (Immunofluorescence)

This protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • This compound

  • Cells grown on coverslips or in imaging-compatible plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against cytochrome c

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.

  • Fixation: After treatment, wash the cells with PBS and fix them with the fixation solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against cytochrome c (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its effects.

D_Nmappd_Mechanism D_Nmappd This compound AcidCeramidase Acid Ceramidase D_Nmappd->AcidCeramidase inhibits Ceramide Ceramide AcidCeramidase->Ceramide hydrolyzes Sphingosine Sphingosine Ceramide->Sphingosine converted to Mitochondria Mitochondria Ceramide->Mitochondria acts on Apoptosis Apoptosis CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed Normal and Cancer Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells MTT MTT Assay (Viability) Treat_Cells->MTT Caspase Caspase Assay (Apoptosis) Treat_Cells->Caspase CytochromeC Cytochrome c Assay (Apoptosis) Treat_Cells->CytochromeC IC50 Determine IC50 Values MTT->IC50 Compare Compare Toxicity (Normal vs. Cancer) Caspase->Compare CytochromeC->Compare

References

Technical Support Center: D-Nmappd Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Nmappd, a potent acid ceramidase inhibitor. The information is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound & Reagent Related Issues

1. Why is my this compound treatment not inducing the expected phenotype (e.g., apoptosis)?

Several factors could contribute to a lack of bioactivity:

  • Poor Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentration in cell culture media. It is critical to have a vehicle control to account for any solvent-induced effects.

  • Metabolic Instability: While generally stable, the compound's stability can be influenced by specific experimental conditions.

  • Incorrect Concentration: The effective concentration of this compound is cell-line dependent. Refer to the literature for typical working concentrations or perform a dose-response experiment. For example, IC50 values have been reported around 7 µM in HaCaT keratinocytes and 42.27 µM in MCF7 cells.[1]

  • Cell Line Resistance: Some cell lines may be resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins like Bcl-2.

2. How should I prepare and store this compound?

For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[2] For experimental use, prepare a stock solution in a solvent like DMSO (e.g., 10 mg/mL) and store at -20°C or -80°C. Working solutions for in vivo experiments should be prepared fresh on the day of use.

Experimental Design & Controls

3. What are the essential controls for a this compound experiment?

Proper controls are crucial for interpreting your results. The following should be included in your experimental design:

Control Type Purpose Examples & Recommended Concentrations
Vehicle Control To account for any effects of the solvent used to dissolve this compound.DMSO or the final solvent mixture used for this compound dilution.
Positive Control To confirm that the downstream signaling pathway (e.g., apoptosis) can be activated in your experimental system.General Apoptosis Inducers: Staurosporine (20 µM), Doxorubicin (10 µM), Camptothecin (10 µM).Pathway-Specific: Cell-permeable ceramides (e.g., C2-ceramide, C6-ceramide) to directly induce ceramide-mediated effects.
Negative Control To demonstrate the specificity of this compound for its target (acid ceramidase).Inactive Analog: L-erythro-MAPP (L-e-MAPP), an analog of this compound, is metabolized by alkaline ceramidase and is considered inactive for inducing apoptosis, making it a suitable negative control.

4. My vehicle control is showing toxicity. What should I do?

High concentrations of solvents like DMSO can be toxic to cells. If you observe toxicity in your vehicle control group, consider the following:

  • Reduce Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium.

  • Perform a Solvent Titration: Determine the maximum concentration of your solvent that does not affect cell viability.

  • Switch Solvents: If possible, explore other less toxic solvents.

Data Interpretation

5. How can I confirm that this compound is inhibiting acid ceramidase activity in my experiment?

Directly measuring the inhibition of acid ceramidase is the most definitive way to confirm the compound's effect. This can be achieved through:

  • Ceramidase Activity Assay: This assay measures the enzymatic activity of acid ceramidase in cell lysates. A decrease in activity in this compound-treated cells compared to controls indicates successful inhibition.

  • Ceramide Accumulation Assay: As this compound inhibits ceramide degradation, an increase in intracellular ceramide levels is expected. This can be measured using techniques like LC-MS/MS or fluorescently labeled ceramide precursors.

6. What are the expected downstream effects of this compound treatment?

This compound-induced ceramide accumulation triggers a signaling cascade that can lead to apoptosis. Key downstream events to monitor include:

  • Activation of Protein Phosphatases: Increased activity of PP1 and PP2A.

  • Activation of Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK).

  • Mitochondrial Outer Membrane Permeabilization and Cytochrome C Release. [2]

  • Caspase Activation: Particularly the cleavage and activation of caspase-3. The effects of this compound-induced apoptosis can be prevented by caspase-3 inhibitors like Ac-DEVD-CHO.[2]

Experimental Protocols

Protocol 1: Measurement of Acid Ceramidase Activity

This protocol is adapted from a fluorogenic method for determining acid ceramidase activity.

Materials:

  • Cell lysates from control and this compound-treated cells

  • Fluorogenic ceramidase substrate (e.g., Rbm14-12)

  • 0.5 M sodium acetate buffer (pH 4.5)

  • 20 mM EDTA solution

  • 100 mM glycine/NaOH buffer (pH 10.6)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from your experimental groups.

  • In each well of a 96-well plate, add the following in order:

    • 20 µL of 0.5 M sodium acetate buffer (pH 4.5)

    • 20 µL of 20 mM EDTA solution

    • 40 µL of a 3 mM solution of the fluorogenic substrate

    • 10 µL of cell lysate

    • 10 µL of ultrapure water

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 100 mM glycine/NaOH buffer (pH 10.6).

  • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

Protocol 2: Ceramide Accumulation Assay using LC-MS/MS

This protocol provides a general workflow for quantifying intracellular ceramide levels.

Materials:

  • Cells treated with this compound and controls

  • Internal standard (e.g., C17:0 ceramide)

  • Chloroform/Methanol solvent mixture

  • LC-MS/MS system

Procedure:

  • Harvest cells from your experimental groups.

  • Spike each sample with a known amount of the internal standard.

  • Perform lipid extraction using a chloroform/methanol-based method.

  • Dry the lipid extracts.

  • Resuspend the dried lipids in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system equipped with a C18 column to separate and quantify different ceramide species.

Visualizing Experimental Workflows and Signaling Pathways

D_Nmappd_Experimental_Workflow This compound Experimental Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture Cell Culture This compound This compound Treatment Cell_Culture->this compound Vehicle_Control Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle_Control Positive_Control Positive Control (e.g., Staurosporine) Cell_Culture->Positive_Control Negative_Control Negative Control (e.g., L-e-MAPP) Cell_Culture->Negative_Control Ceramidase_Assay Acid Ceramidase Activity Assay This compound->Ceramidase_Assay Ceramide_Measurement Ceramide Measurement (LC-MS/MS) This compound->Ceramide_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity, Annexin V staining) This compound->Apoptosis_Assay Western_Blot Western Blot (e.g., for p-JNK, cleaved Caspase-3) This compound->Western_Blot Vehicle_Control->Ceramidase_Assay Vehicle_Control->Ceramide_Measurement Vehicle_Control->Apoptosis_Assay Vehicle_Control->Western_Blot Positive_Control->Apoptosis_Assay Negative_Control->Ceramidase_Assay Negative_Control->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Ceramidase_Assay->Data_Analysis Ceramide_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for experiments involving this compound treatment and subsequent analysis.

D_Nmappd_Signaling_Pathway This compound Induced Apoptotic Signaling Pathway This compound This compound Acid_Ceramidase Acid Ceramidase This compound->Acid_Ceramidase inhibits Ceramide Ceramide Accumulation Acid_Ceramidase->Ceramide degrades PP1_PP2A PP1 / PP2A Ceramide->PP1_PP2A activates SAPK_JNK SAPK / JNK Pathway Ceramide->SAPK_JNK activates Mitochondrion Mitochondrion SAPK_JNK->Mitochondrion Cytochrome_C Cytochrome C Release Mitochondrion->Cytochrome_C Caspase_3 Caspase-3 Activation Cytochrome_C->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The signaling cascade initiated by this compound, leading to apoptosis.

References

Technical Support Center: D-Nmappd Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with delivering D-Nmappd to the central nervous system (CNS).

I. Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My in vivo study shows low brain concentrations of this compound despite its favorable physicochemical properties. What are the potential causes and how can I troubleshoot this?

Answer:

Low brain-to-plasma concentration ratios for a lipophilic compound like this compound can be multifactorial. Here are the primary potential causes and a systematic approach to troubleshooting:

1. Active Efflux by Transporters at the Blood-Brain Barrier (BBB):

  • Problem: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain endothelial cells back into the bloodstream.[1][2]

  • Troubleshooting Steps:

    • In Vitro P-gp Substrate Assay: Conduct a bidirectional permeability assay using a cell line overexpressing P-gp, such as MDCK-MDR1 cells. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2.0 is a strong indicator of active efflux.[3][4][5]

    • In Vivo Co-administration with an Efflux Inhibitor: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain concentration of this compound in the presence of the inhibitor confirms the involvement of P-gp in its efflux.

2. High Plasma Protein Binding:

  • Problem: this compound, being lipophilic, may exhibit high binding to plasma proteins (e.g., albumin). Only the unbound fraction of the drug is available to cross the BBB.

  • Troubleshooting Steps:

    • Determine the Fraction Unbound in Plasma (fu,p): Use equilibrium dialysis or rapid equilibrium dialysis (RED) to measure the percentage of this compound that is not bound to plasma proteins.

    • Calculate the Unbound Brain-to-Plasma Ratio (Kp,uu): This value corrects for plasma and brain tissue binding and provides a more accurate measure of BBB penetration. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate efflux.

3. Rapid Metabolism:

  • Problem: this compound might be rapidly metabolized in the liver or by enzymes present at the BBB, reducing the amount of active compound that can enter and remain in the brain.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its metabolic half-life.

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites in plasma and brain tissue to understand the metabolic pathways.

4. Formulation and Solubility Issues:

  • Problem: Poor solubility or precipitation of this compound in the formulation or upon administration can lead to low bioavailability and, consequently, low brain exposure.

  • Troubleshooting Steps:

    • Optimize Formulation: For lipophilic compounds, consider using formulations such as lipid-based nanoparticles, nanoemulsions, or cyclodextrin complexes to improve solubility and stability.

    • Check for Precipitation: Visually inspect the injection solution and, if possible, analyze the concentration of this compound in plasma at early time points to check for signs of precipitation.

Question 2: I am planning to assess the brain tissue binding of this compound. What are the critical parameters to consider for the equilibrium dialysis experiment?

Answer:

Brain tissue binding is a crucial parameter as it determines the free, pharmacologically active concentration of this compound at its target site. Here are the critical considerations for your equilibrium dialysis experiment:

  • Brain Homogenate Preparation:

    • Homogenization Buffer: Use a buffer that maintains the physiological pH (typically pH 7.4) and minimizes enzymatic degradation. Phosphate-buffered saline (PBS) is a common choice.

    • Homogenization Method: Ensure complete and consistent homogenization of the brain tissue to create a uniform suspension. Mechanical homogenization (e.g., with a tissue homogenizer) is standard.

    • Dilution Factor: The brain tissue is typically homogenized in a buffer at a specific ratio (e.g., 1:3 or 1:9 w/v). This dilution needs to be accounted for when calculating the unbound fraction in the undiluted brain.

  • Equilibrium Dialysis Setup:

    • Dialysis Membrane: Use a membrane with a molecular weight cutoff (MWCO) that is appropriate for this compound (MW: 422.6 Da). A 5-10 kDa MWCO is generally suitable to retain proteins and allow the small molecule to pass through.

    • Incubation Time and Temperature: The incubation should be long enough to reach equilibrium. This is typically determined experimentally by measuring the concentration of this compound in both chambers at different time points. Incubations are usually performed at 37°C.

    • Non-specific Binding: Be aware of potential non-specific binding of the lipophilic this compound to the dialysis membrane or apparatus. This can be assessed by running a control experiment without brain homogenate.

  • Data Analysis:

    • Quantification Method: A sensitive and validated analytical method, such as LC-MS/MS, is required to accurately measure the low concentrations of unbound this compound in the buffer chamber.

    • Calculation of Unbound Fraction (fu,brain): The fraction unbound in the brain homogenate is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber at equilibrium. This value is then corrected for the initial dilution of the brain tissue.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its potential for CNS delivery?

A1: Based on available data, this compound has a molecular weight of 422.6 Da and a predicted LogP of 4.81.

  • Molecular Weight: At 422.6 Da, it is within the generally accepted range (< 500 Da) for passive diffusion across the BBB.

  • Lipophilicity (LogP): The high predicted LogP of 4.81 indicates that this compound is a very lipophilic molecule. While high lipophilicity is generally favorable for crossing the lipid-rich BBB, an excessively high LogP can sometimes lead to increased plasma protein binding and sequestration in peripheral tissues, which may limit the free fraction available to enter the brain.

Q2: How does this compound's mechanism of action relate to its application in CNS disorders?

A2: this compound is an inhibitor of acid ceramidase, an enzyme that breaks down ceramide. By inhibiting this enzyme, this compound increases the levels of ceramide. Ceramide is a bioactive sphingolipid that has been implicated in various cellular processes, including apoptosis and signaling pathways involved in neurodegeneration. Dysregulation of ceramide metabolism has been observed in several neurodegenerative diseases, including Alzheimer's disease. This compound also regulates NMDA receptor properties by enhancing the endogenous production of ceramides. This modulation of NMDA receptors, which are crucial for synaptic plasticity and neuronal function, is another potential mechanism for its therapeutic effects in CNS disorders.

Q3: What formulation strategies can I consider to enhance the CNS delivery of this compound?

A3: For a lipophilic compound like this compound, several formulation strategies can be employed to improve its delivery to the brain:

  • Nanoemulsions/Microemulsions: These can encapsulate this compound and may enhance its transport across the BBB.

  • Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs and can be surface-modified with targeting ligands to improve BBB penetration.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, protecting it from degradation and potentially facilitating its transport into the brain.

  • Prodrug Approach: The chemical structure of this compound could be modified to create a more water-soluble prodrug that, once in the CNS, is converted to the active compound.

Q4: Are there alternative routes of administration to bypass the blood-brain barrier for this compound?

A4: Yes, to circumvent the BBB, you can consider the following routes:

  • Intranasal Delivery: This route allows for direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves, bypassing the BBB. Formulations for intranasal delivery often require mucoadhesive properties to increase residence time in the nasal cavity.

  • Intracerebroventricular (ICV) or Intrathecal (IT) Injection: These are invasive methods that involve direct injection into the cerebrospinal fluid, completely bypassing the BBB. While effective for preclinical studies, their clinical application is more limited.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 422.6 Da
Predicted LogP 4.81

Table 2: General Guidelines for CNS Drug Properties

ParameterFavorable Range for CNS Penetration
Molecular Weight < 500 Da
LogP 1.5 - 3.0
Polar Surface Area (PSA) < 90 Ų
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 7

Note: These are general guidelines, and exceptions exist.

IV. Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay using MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate for the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 (P-gp overexpressing) and MDCK-wild type (WT) cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Known P-gp substrate (e.g., Digoxin) as a positive control

  • Known non-substrate (e.g., Propranolol) as a negative control

  • P-gp inhibitor (e.g., Verapamil or Elacridar)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 4-7 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the transport buffer containing this compound at the desired concentration (e.g., 1-10 µM).

    • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Inhibitor Co-incubation: Repeat the transport experiment in the presence of a P-gp inhibitor in both chambers to confirm P-gp specific transport.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

    • An efflux ratio > 2.0 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.

Protocol 2: Brain Tissue Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound that is unbound in brain tissue (fu,brain).

Materials:

  • Fresh or frozen rodent brain tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., 8 kDa MWCO)

  • This compound stock solution (in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Brain Homogenate Preparation:

    • Thaw the brain tissue on ice.

    • Homogenize the tissue in 3 volumes of ice-cold PBS (1 g tissue + 3 mL PBS) using a mechanical homogenizer.

    • Keep the homogenate on ice.

  • Equilibrium Dialysis Setup:

    • Prepare the dialysis plate according to the manufacturer's instructions.

    • Add the brain homogenate spiked with this compound (e.g., 1 µM final concentration) to one chamber.

    • Add an equal volume of PBS to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the brain homogenate chamber and the buffer chamber.

  • Sample Preparation for Analysis:

    • For the brain homogenate sample, perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile).

    • The buffer sample can often be directly analyzed or diluted as needed.

  • Sample Analysis: Quantify the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound in the diluted homogenate (fu,homogenate): fu,homogenate = Concentration in buffer / Concentration in homogenate

    • Calculate the fraction unbound in the brain tissue (fu,brain), correcting for the dilution: fu,brain = (1 / Dilution Factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution Factor)) where the Dilution Factor is 4 for a 1:3 (w/v) homogenization.

Protocol 3: Quantification of this compound in Rat Brain Homogenate by LC-MS/MS

Objective: To develop a method for the accurate quantification of this compound in brain tissue.

Materials:

  • Rat brain tissue

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) for this compound (if available) or a structurally similar compound.

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Standard and QC Preparation:

    • Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank brain homogenate.

  • Sample Preparation (Protein Precipitation):

    • Weigh a portion of the brain tissue and homogenize it in a known volume of water or PBS.

    • To an aliquot of the brain homogenate (e.g., 50 µL), add the internal standard solution.

    • Add 3-4 volumes of ice-cold ACN containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • LC Separation:

      • Column: A C18 column is a good starting point for a lipophilic compound.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: Typically 0.3-0.5 mL/min.

    • MS/MS Detection:

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor ion and product ion transitions for both this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the experimental samples.

V. Mandatory Visualization

signaling_pathway cluster_0 This compound Action cluster_1 Downstream Effects in CNS DNmappd This compound AcidCeramidase Acid Ceramidase DNmappd->AcidCeramidase Inhibits Ceramide Ceramide AcidCeramidase->Ceramide Degrades NMDAR NMDA Receptor Ceramide->NMDAR Modulates Properties Apoptosis Neuronal Apoptosis Ceramide->Apoptosis Induces Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: this compound signaling pathway in the central nervous system.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Experimentation cluster_2 Data Analysis PAMPA PAMPA-BBB Assay (Predicts Passive Permeability) Dosing Animal Dosing (IV or Oral) PAMPA->Dosing MDCK MDCK-MDR1 Assay (Assesses P-gp Efflux) MDCK->Dosing Dialysis Equilibrium Dialysis (Measures Brain Tissue Binding) PK_Analysis Calculate Kp and Kp,uu Dialysis->PK_Analysis Sampling Collect Blood and Brain Samples Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Quantification->PK_Analysis Interpretation Interpret CNS Penetration PK_Analysis->Interpretation troubleshooting_logic Start Low Brain Concentration of this compound Efflux Is it a P-gp substrate? Start->Efflux PPB High Plasma Protein Binding? Efflux->PPB No Efflux_Yes Modify Structure Co-administer Inhibitor Nanoparticle Formulation Efflux->Efflux_Yes Yes Metabolism Rapid Metabolism? PPB->Metabolism No PPB_Yes Calculate Kp,uu Consider Prodrug PPB->PPB_Yes Yes Formulation Formulation/Solubility Issue? Metabolism->Formulation No Metabolism_Yes Modify Structure Prodrug Strategy Metabolism->Metabolism_Yes Yes Formulation_Yes Optimize Formulation (e.g., Nanoemulsion) Formulation->Formulation_Yes Yes

References

Technical Support Center: Refining D-Nmappd Treatment Duration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Nmappd treatment to induce apoptosis.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it induce apoptosis?

This compound is a potent, cell-permeable inhibitor of acid ceramidase, an enzyme that breaks down ceramide. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways, ultimately triggering the intrinsic pathway of apoptosis.[1][2] This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and subsequent execution of programmed cell death.[1][2]

2. What is a typical starting concentration and treatment duration for this compound?

Based on published data, a common starting concentration for this compound is in the range of 1-20 µM. The optimal treatment duration is highly dependent on the cell line and experimental conditions. A time-course experiment is strongly recommended to determine the ideal endpoint for maximal apoptosis induction without significant secondary necrosis. Initial time points of 12, 24, and 48 hours are advisable.

3. My cells are not showing signs of apoptosis after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of apoptotic response:

  • Sub-optimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short for your specific cell line.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to ceramide-induced apoptosis.

  • Compound Instability: Ensure the this compound stock solution is properly stored and has not degraded.

  • Low Ceramide Production: The cell line may have a low basal rate of ceramide synthesis, resulting in insufficient accumulation even with ceramidase inhibition.

  • Dominant Pro-survival Signaling: Strong pro-survival pathways in the cells might be overriding the pro-apoptotic signals from ceramide accumulation.

4. I am observing high levels of cell death, but my apoptosis assays (e.g., Annexin V) are showing a large necrotic population. How can I fix this?

This often indicates that the treatment duration is too long, or the this compound concentration is too high. After the initial stages of apoptosis, cells undergo secondary necrosis. To refine your experiment, it is recommended to perform a time-course experiment with shorter incubation periods to identify the optimal window for observing early to mid-stage apoptosis.

5. Are there any known issues with this compound solubility?

This compound is soluble in organic solvents like DMSO and ethanol.[2] When preparing working solutions for cell culture, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution in aqueous media, consider preparing a more concentrated stock solution and using a smaller volume.

Troubleshooting Guides

Issue 1: Inconsistent or Low Levels of Apoptosis
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic activity.
Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. High cell density can sometimes affect drug sensitivity.
Mycoplasma Contamination Test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.
Issue 2: High Background in Apoptosis Assays
Possible Cause Troubleshooting Step
Sub-optimal Antibody/Reagent Concentration Titrate your antibodies (e.g., for Western blotting) or fluorescent probes (e.g., for flow cytometry) to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Steps Ensure thorough and gentle washing of cells between staining steps to remove unbound reagents.
Cell Clumping Gently triturate cell pellets and consider using cell-dissociation buffers to obtain single-cell suspensions for flow cytometry.
Autofluorescence Include an unstained control to assess the level of cellular autofluorescence and set your gates accordingly.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Assay Duration (hours)
SW403Colon AdenocarcinomaNot specified, but dose- and time-dependentNot specified
LoVoColon CancerNot specified, but dose- and time-dependentNot specified
HL-60Promyelocytic Leukemia1.5Not specified
MCF-7Breast Cancer4.424

Note: IC50 values can vary between laboratories and experimental conditions.

Expected Time-Course of Apoptotic Events Induced by this compound
Time PointEventRecommended Assay
Early (0-12 hours) Ceramide AccumulationMass Spectrometry / ELISA
Mitochondrial Membrane DepolarizationJC-1 / TMRE Staining
Mid (12-36 hours) Cytochrome c ReleaseWestern Blot of Cytosolic Fraction
Caspase-3 ActivationCaspase-3 Activity Assay / Western Blot
Phosphatidylserine ExternalizationAnnexin V Staining
Late (24-72 hours) DNA FragmentationTUNEL Assay
Nuclear CondensationDAPI / Hoechst Staining

Experimental Protocols

Western Blot for Cytochrome c Release and Bcl-2 Family Proteins

a. Cell Lysis and Fractionation (for Cytochrome c Release)

  • Treat cells with this compound for the desired time.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

b. Western Blotting

  • Determine the protein concentration of the cytosolic fraction and total cell lysates (for Bcl-2 family proteins).

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Cytochrome c, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caspase-3 Activity Assay (Fluorometric)
  • Plate cells in a 96-well plate and treat with this compound.

  • After treatment, lyse the cells using a provided lysis buffer.

  • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Seed cells on coverslips or in a multi-well plate and treat with this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, in a humidified chamber at 37°C.

  • Stop the reaction and wash the cells.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Mandatory Visualizations

D_Nmappd_Apoptosis_Pathway D_Nmappd This compound Ceramidase Acid Ceramidase D_Nmappd->Ceramidase Inhibits Ceramide Ceramide Accumulation Ceramidase->Ceramide Degrades Bcl2 Bcl-2 Ceramide->Bcl2 Inhibits Bax Bax Ceramide->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2->Bax Bax->Mitochondrion

Caption: this compound induced apoptosis signaling pathway.

Troubleshooting_Logic Start No/Low Apoptosis Observed Check_Conc Is Concentration Optimal? Start->Check_Conc Check_Time Is Duration Optimal? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Cells Are Cells Healthy? Check_Time->Check_Cells Yes Time_Course Perform Time-Course Check_Time->Time_Course No Check_Compound Is Compound Active? Check_Cells->Check_Compound Yes Check_Culture Check Cell Culture (Passage, Contamination) Check_Cells->Check_Culture No Positive_Control Use Positive Control (e.g., Staurosporine) Check_Compound->Positive_Control No Success Apoptosis Observed Check_Compound->Success Yes Dose_Response->Check_Time Time_Course->Check_Cells Check_Culture->Check_Compound

References

Validation & Comparative

A Comparative Guide to Ceramidase Inhibitors: D-Nmappd vs. B13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the ceramidase inhibitors D-Nmappd and B13, focusing on their performance, supporting experimental data, and relevant methodologies. This information is intended to assist researchers in making informed decisions for their studies in areas such as cancer biology, neurodegenerative diseases, and metabolic disorders.

Introduction to this compound and B13

This compound and B13 are closely related small molecule inhibitors of ceramidase, an enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, these compounds lead to an accumulation of intracellular ceramide, a bioactive lipid known to mediate cellular processes such as apoptosis, cell cycle arrest, and senescence. Structurally, this compound is the (1R,2R) stereoisomer of B13, and the two terms are often used interchangeably in scientific literature to refer to this specific isomer.[1] Both compounds have been instrumental in elucidating the role of ceramide in various signaling pathways and are being investigated for their therapeutic potential, particularly in oncology.

Mechanism of Action and Signaling Pathway

This compound and B13 primarily function by inhibiting acid ceramidase (AC), which is localized in the lysosomes.[2] This inhibition leads to an increase in lysosomal and subsequently total cellular ceramide levels. The accumulation of ceramide triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the ceramide-induced release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[1]

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Pathway cluster_inhibitors Inhibitors cluster_enzyme Enzyme cluster_lipids Lipid Metabolism cluster_cellular_events Cellular Events This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase inhibition B13 B13 B13->Acid Ceramidase inhibition Ceramide Ceramide Sphingosine Sphingosine Acid Ceramidase->Sphingosine hydrolysis of Mitochondria Mitochondria Ceramide->Mitochondria activates Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-Mediated Apoptosis Pathway

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and B13, comparing their inhibitory potency against ceramidases and their effects on cancer cell lines. It is important to note that experimental conditions can vary between studies, which may affect direct comparability.

Table 1: Inhibitory Activity against Acid Ceramidase

CompoundIC50 (in vitro)Enzyme SourceReference
This compound~10 µMNot specified--INVALID-LINK--
B1327.7 µMAcidic MCF7 cell lysate[3]
B13~10 µMNot specified[4]

Table 2: Effects on Cancer Cell Lines

CompoundCell LineEffectIC50Reference
This compoundSW403 (colon adenocarcinoma)Induction of apoptosisNot specified
This compoundLoVo (colon cancer)Reduction of tumor growth (in vivo)Not specified
B13HL-60 (leukemia)Growth inhibition1.5 µM--INVALID-LINK--
B13MCF7 (breast cancer)Antiproliferative activity14 µM--INVALID-LINK--

Selectivity Profile

While this compound and B13 are primarily recognized as acid ceramidase inhibitors, their selectivity against other ceramidase isoforms (neutral and alkaline) is a critical aspect of their pharmacological profile. Some studies suggest that B13 is selective for acid ceramidase. However, it has also been reported that high concentrations of this compound (500 µM) can reduce alkaline ceramidase activity. A structurally related compound, D-MAPP, has been shown to selectively inhibit alkaline ceramidase with an IC50 of approximately 1–5 μM. This highlights the importance of stereochemistry and minor structural modifications in determining the selectivity of these inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and B13.

In Vitro Acid Ceramidase Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of acid ceramidase in a cell-free system.

  • Enzyme Source Preparation: Prepare a lysate from cells known to express acid ceramidase (e.g., MCF7 cells) by sonication or detergent lysis.

  • Reaction Mixture: In a 96-well plate, combine the cell lysate with an acidic buffer (pH 4.5) and a fluorescently-labeled ceramide substrate (e.g., a coumarinic substrate like RBM14-C12).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or B13) to the reaction mixture.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the fluorescence of the product released upon substrate cleavage by ceramidase. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of inhibitors on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or B13 for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Quantification of Intracellular Ceramide Levels by HPLC-MS/MS

This method allows for the precise measurement of changes in the levels of different ceramide species within cells following inhibitor treatment.

  • Cell Culture and Treatment: Culture cells to near-confluence and treat with the desired concentration of this compound or B13 for a specific time.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a solvent system such as chloroform/methanol.

  • Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for injection.

  • HPLC Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C8 or C18 reverse-phase column to separate the different ceramide species based on their acyl chain length and saturation.

  • MS/MS Detection: The separated lipids are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification using multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the amount of each ceramide species by comparing the peak areas to those of known standards.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical experimental workflow for the comparative evaluation of ceramidase inhibitors like this compound and B13.

Inhibitor_Comparison_Workflow Workflow for Comparing Ceramidase Inhibitors cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Studies Ceramidase_Activity_Assay Ceramidase Activity Assay (IC50 Determination) Selectivity_Panel Selectivity Panel (Acid, Neutral, Alkaline Ceramidase) Ceramidase_Activity_Assay->Selectivity_Panel Cell_Viability_Assay Cell Viability Assay (e.g., MTT, IC50) Selectivity_Panel->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability_Assay->Apoptosis_Assay Ceramide_Quantification Ceramide Quantification (HPLC-MS/MS) Apoptosis_Assay->Ceramide_Quantification Xenograft_Model Tumor Xenograft Model Ceramide_Quantification->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment Data_Analysis Comparative Data Analysis Efficacy_Assessment->Data_Analysis Start Start Start->Ceramidase_Activity_Assay Conclusion Conclusion on Relative Potency & Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Inhibitor Comparison

Summary and Conclusion

This compound and B13 are potent inhibitors of acid ceramidase that have proven to be valuable tools for studying ceramide-mediated signaling. While the terms are often used interchangeably, it is crucial to recognize that this compound refers to a specific stereoisomer. Both compounds effectively induce ceramide accumulation and apoptosis in various cancer cell lines. However, a critical consideration for researchers is the potential difference in their in vitro versus in-cell activity, with some evidence suggesting that the parent B13 molecule may be more potent in cell-free assays than in living cells. This has spurred the development of analogs with improved cellular permeability and lysosomal targeting. When selecting an inhibitor, researchers should consider the specific experimental context, including the cell type and whether an in vitro or in vivo model is being used. The detailed protocols and comparative data provided in this guide aim to facilitate the design of robust experiments and the accurate interpretation of results in the dynamic field of sphingolipid research.

References

A Comparative Analysis of D-NMAPPD and N-Oleoylethanolamine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of D-NMAPPD and N-Oleoylethanolamine (OEA). While both molecules are recognized as inhibitors of acid ceramidase, their primary therapeutic targets and overall pharmacological profiles differ significantly. This document synthesizes available experimental data to offer an objective comparison of their performance in their respective areas of investigation.

Overview and Primary Mechanisms of Action

This compound (also known as (1R,2R)-B13) is primarily investigated as a potent acid ceramidase (aCDase) inhibitor . By blocking this enzyme, this compound prevents the breakdown of ceramide, a bioactive sphingolipid.[1] This leads to an accumulation of intracellular ceramide, which is known to be a key signaling molecule involved in apoptosis (programmed cell death).[1] Consequently, this compound has been explored for its anti-cancer effects.[1] Additionally, research indicates that this compound can regulate NMDA receptor properties in hippocampal synapses, suggesting a potential role in neuromodulation.[1]

N-Oleoylethanolamine (OEA) is a more pleiotropic signaling lipid, acting on multiple targets. While it does exhibit inhibitory effects on acid ceramidase, its most well-characterized role is as a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) .[2] Activation of PPAR-α, a nuclear receptor, profoundly influences lipid metabolism, energy homeostasis, and inflammation. OEA is also known to activate G-protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type-1 (TRPV1) channel, contributing to its effects on satiety and pain perception. Its therapeutic potential has been primarily studied in the contexts of appetite suppression, anti-inflammatory action, and metabolic regulation.

Comparative Efficacy Data

Direct comparative studies evaluating the efficacy of this compound and OEA in the same models are not available in the current literature. The following tables summarize key quantitative data from separate studies, highlighting their efficacy in their primary areas of research.

Table 1: Efficacy of this compound in Oncology Models
ParameterCell Line / ModelTreatmentResultSignificanceReference
Apoptosis Induction SW403 & LoVo (Human Colon Cancer)B13 (this compound)Time- and concentration-dependent induction of cell death.-
Tumor Growth Nude mice with SW403 xenografts75 mg/kg B13 (this compound)Complete prevention of tumor growth.-
Hepatic Metastases Nude mice with LoVo xenografts75 mg/kg B13 (this compound)Prevention of hepatic metastases.-
Table 2: Efficacy of N-Oleoylethanolamine (OEA) in a Human Clinical Trial (Inflammation)
ParameterStudy PopulationTreatmentResultSignificanceReference
Serum IL-6 56 healthy obese people125 mg OEA, twice daily for 8 weeksSignificant decrease from 6.51 pg/mL to 5.99 pg/mL.p < 0.001
Serum TNF-α 56 healthy obese people125 mg OEA, twice daily for 8 weeksSignificant decrease from 6.44 pg/mL to 4.20 pg/mL.p = 0.001
Appetite & Body Weight 56 obese individuals125 mg OEA, twice daily for 8 weeksSignificant reduction in appetite, body weight, and BMI.Not specified

Signaling Pathways and Mechanisms of Action

The distinct primary targets of this compound and OEA lead to the activation of different downstream signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism involves the direct inhibition of acid ceramidase, leading to an accumulation of ceramide. Elevated ceramide levels can trigger the mitochondrial apoptosis pathway through the activation of caspases and the release of cytochrome c. In neural tissues, ceramide accumulation has been shown to modulate the function of NMDA receptors.

D_NMAPPD_Pathway D_NMAPPD This compound aCDase Acid Ceramidase (aCDase) D_NMAPPD->aCDase Inhibits Sphingosine Sphingosine aCDase->Sphingosine Converts Ceramide Ceramide Ceramide->aCDase Mitochondria Mitochondria Ceramide->Mitochondria Activates NMDAR NMDA Receptor Ceramide->NMDAR Modulates Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Synaptic_Plasticity Modulation of Synaptic Plasticity NMDAR->Synaptic_Plasticity

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation, which triggers apoptosis and modulates NMDA receptors.
N-Oleoylethanolamine (OEA) Signaling Pathway

OEA's diverse effects are mediated through multiple receptor systems. Its primary action is the activation of the nuclear receptor PPAR-α, which forms a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of genes involved in lipid metabolism and inflammation. OEA also activates GPR119 and TRPV1, contributing to its effects on satiety and energy expenditure.

OEA_Pathway cluster_nucleus Nucleus OEA N-Oleoylethanolamine (OEA) PPARa PPAR-α OEA->PPARa Activates GPR119 GPR119 OEA->GPR119 Activates TRPV1 TRPV1 OEA->TRPV1 Activates aCDase Acid Ceramidase OEA->aCDase Inhibits RXR RXR PPARa->RXR Heterodimerizes Satiety Satiety & Appetite Suppression GPR119->Satiety TRPV1->Satiety PPRE PPRE RXR->PPRE Binds Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammation) PPRE->Gene_Expression Regulates D_NMAPPD_Workflow A Implant SW403/LoVo Cancer Cells into Nude Mice Spleen B Allow Liver Metastases to Establish A->B C Administer this compound (75 mg/kg) or Vehicle B->C D Monitor Animal Health and Tumor Progression C->D E Sacrifice and Measure Tumor Volume & Metastases Count D->E OEA_Workflow A Recruit 60 Healthy Obese Participants B Baseline Blood Sample (Measure IL-6, TNF-α) A->B C Randomize into Two Groups (OEA or Placebo) B->C D 8-Week Intervention: 250mg OEA/day or Placebo C->D E End-of-Study Blood Sample (Measure IL-6, TNF-α) D->E F Statistical Analysis (ANCOVA) E->F

References

Validating the Pro-Apoptotic Effects of D-Nmappd with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how small interfering RNA (siRNA) can be employed to validate the pro-apoptotic effects of the ceramidase inhibitor, D-Nmappd. We will objectively compare the expected outcomes of this compound treatment with those of acid ceramidase (ASAH1) gene silencing, supported by experimental data from relevant studies. Detailed methodologies for key experiments are provided to facilitate the design and execution of validation studies.

Introduction to this compound and its Pro-Apoptotic Mechanism

This compound is a potent inhibitor of acid ceramidase (ASAH1), the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. In various cancer cells, the accumulation of intracellular ceramide is a key signaling event that triggers apoptosis, or programmed cell death.[1][2][3] By blocking the degradation of ceramide, this compound elevates intracellular ceramide levels, leading to the activation of the apoptotic cascade.[4][5] This makes acid ceramidase a promising therapeutic target in oncology.

To rigorously validate that the pro-apoptotic effects of this compound are indeed mediated by its inhibition of acid ceramidase, siRNA-mediated gene silencing is a powerful and specific approach. By selectively knocking down the expression of the ASAH1 gene, researchers can mimic the pharmacological inhibition by this compound and observe whether this genetic intervention phenocopies the effects of the drug.

Comparison of this compound Treatment and ASAH1 siRNA

The central hypothesis for validating the on-target effect of this compound is that the knockdown of its target, acid ceramidase, will produce a similar pro-apoptotic phenotype. Furthermore, in cells where acid ceramidase is already silenced, the pro-apoptotic effect of this compound should be significantly diminished.

Table 1: Comparative Effects of this compound and ASAH1 siRNA on Cancer Cells
ParameterEffect of this compound TreatmentEffect of ASAH1 siRNA KnockdownExpected Outcome of Combined Treatment
Acid Ceramidase Activity DecreasedDecreased protein expression and activityNo significant additive decrease in activity
Intracellular Ceramide Levels IncreasedIncreasedNo significant additive increase
Cell Viability DecreasedDecreasedMinimal further decrease in viability
Apoptosis Rate IncreasedIncreasedMinimal further increase in apoptosis
Caspase-3/7 Activation IncreasedIncreasedMinimal further increase in caspase activity
Mitochondrial Membrane Potential DecreasedDecreasedNo significant additive decrease
Cytochrome C Release IncreasedIncreasedNo significant additive increase

Experimental Protocols

siRNA Transfection for Acid Ceramidase (ASAH1) Knockdown

This protocol outlines a general procedure for transiently knocking down ASAH1 expression in a cancer cell line, such as SW403 colon adenocarcinoma cells, where this compound has shown efficacy.

Materials:

  • Human cancer cell line (e.g., SW403)

  • Complete growth medium

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting human ASAH1 (a pool of multiple siRNAs is recommended to reduce off-target effects)

  • Non-targeting (scrambled) siRNA control

  • Lipofectamine RNAiMAX transfection reagent

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 30 pmol of ASAH1 siRNA or scrambled control siRNA in 150 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 300 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 300 µL of siRNA-lipid complexes to each well containing cells and 2.2 mL of fresh complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest a subset of cells to validate the knockdown of ASAH1 expression by quantitative PCR (qPCR) for mRNA levels and/or Western blot for protein levels.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to quantify the percentage of apoptotic cells following treatment with this compound or siRNA knockdown of ASAH1.

Materials:

  • Transfected or this compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • For this compound treatment, incubate cells with the desired concentration of this compound for the specified time.

    • For siRNA experiments, use cells 48-72 hours post-transfection.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Validating this compound's On-Target Effect

G cluster_0 Cell Culture cluster_1 Experimental Arms cluster_2 Analysis cluster_3 Expected Outcome start Seed Cancer Cells control Untreated Control start->control d_nmappd This compound Treatment start->d_nmappd scr_sirna Scrambled siRNA start->scr_sirna asah1_sirna ASAH1 siRNA start->asah1_sirna knockdown_val Validate Knockdown (qPCR/Western) control->knockdown_val combo ASAH1 siRNA + this compound d_nmappd->knockdown_val scr_sirna->knockdown_val asah1_sirna->combo asah1_sirna->knockdown_val combo->knockdown_val apoptosis_assay Apoptosis Assay (Flow Cytometry) knockdown_val->apoptosis_assay caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay ceramide_assay Measure Ceramide Levels caspase_assay->ceramide_assay outcome ASAH1 siRNA phenocopies this compound; No additive effect in combination ceramide_assay->outcome

Caption: Workflow for siRNA-based validation of this compound.

This compound and ASAH1 siRNA Pro-Apoptotic Signaling Pathway

G cluster_0 Intervention cluster_1 Cellular Target & Substrate cluster_2 Apoptotic Cascade d_nmappd This compound asah1 Acid Ceramidase (ASAH1) d_nmappd->asah1 Inhibition sirna ASAH1 siRNA sirna->asah1 Knockdown sphingosine Sphingosine asah1->sphingosine ceramide Ceramide ceramide->asah1 mitochondria Mitochondrial Stress ceramide->mitochondria Accumulation leads to cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative In Vitro Study: D-Nmappd versus Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of D-Nmappd and the conventional chemotherapeutic agent, cisplatin. While direct comparative studies are limited, this document synthesizes available data to highlight the distinct mechanisms of action and cytotoxic profiles of these two compounds. The information presented is intended to support further research and drug development efforts in oncology.

Executive Summary

This compound and cisplatin represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. This compound, a ceramidase inhibitor, induces apoptosis through the accumulation of intracellular ceramides, leading to mitochondrial-mediated cell death. In contrast, cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily by cross-linking DNA, which triggers the DNA damage response and subsequent apoptosis.

The available in vitro data, presented herein, suggests that both compounds exhibit potent cytotoxic effects against various cancer cell lines. However, the lack of head-to-head comparative studies necessitates that the quantitative data, such as IC50 values, be interpreted with caution, as experimental conditions vary across different studies. This guide provides a framework for understanding their individual properties and lays the groundwork for future comparative research.

Data Presentation: Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines as reported in the literature. It is crucial to note that these values are not from direct comparative experiments and are influenced by the specific cell lines and assay conditions used in each study.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HL-60Promyelocytic Leukemia1.5Trypan Blue Exclusion[1]
MCF7Breast Cancer14Not Specified[1]
SW403Colon AdenocarcinomaTime and concentration-dependentNot Specified[2]

Table 2: Cytotoxicity of Cisplatin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
A549Lung Cancer10.91 ± 0.1924MTT[3]
A549Lung Cancer7.49 ± 0.1648MTT[3]
A549Lung Cancer2.63Not SpecifiedMTT
BxPC-3Pancreatic Cancer5.96 ± 2.3248SRB
MIA PaCa-2Pancreatic Cancer7.36 ± 3.1148SRB
YAPCPancreatic Cancer56.7 ± 9.5248SRB
PANC-1Pancreatic Cancer100 ± 7.6848SRB

Note: The variability in cisplatin's IC50 values can be significant due to factors such as cell seeding density and the specific assay used.

Mechanisms of Action

This compound: Induction of Apoptosis via Ceramide Accumulation

This compound functions as a ceramidase inhibitor. Ceramidases are enzymes that break down ceramide, a lipid molecule that acts as a pro-apoptotic signal. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide. Elevated ceramide levels are associated with the release of cytochrome C from the mitochondria, a key event in the intrinsic pathway of apoptosis. The apoptotic effects of this compound can be prevented by caspase-3 inhibitors, confirming its reliance on the caspase cascade.

Cisplatin: DNA Damage and Apoptotic Cell Death

Cisplatin is a well-established DNA alkylating agent. After entering the cell, it forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links. These DNA lesions disrupt DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. The DDR, in turn, can trigger cell cycle arrest and, ultimately, apoptosis if the DNA damage is too severe to be repaired.

Signaling Pathway Diagrams

The distinct mechanisms of this compound and cisplatin are illustrated in the following signaling pathway diagrams.

D_Nmappd_Pathway This compound This compound Ceramidase Ceramidase This compound->Ceramidase Inhibits Ceramide Ceramide Ceramidase->Ceramide Accumulation Mitochondrion Mitochondrion Ceramide->Mitochondrion Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Release Apoptosome Apoptosome Cytochrome C->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Intercalates DNA Adducts DNA Adducts DNA->DNA Adducts DDR DNA Damage Response (DDR) DNA Adducts->DDR Activates Cell Cycle Arrest Cell Cycle Arrest DDR->Cell Cycle Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Cisplatin's mechanism of action via DNA damage.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the cytotoxicity and apoptotic effects of compounds like this compound and cisplatin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add varying concentrations of this compound or Cisplatin Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure absorbance (570 nm) Add_Solubilizer->Read

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or cisplatin. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.

Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed cells and treat with This compound or Cisplatin Harvest Harvest cells (including supernatant) Seed->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Analysis of the Efficacy of D-Nmappd and Paclitaxel in Preclinical Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct mechanisms and efficacy profiles for the investigational ceramidase inhibitor D-Nmappd and the established chemotherapeutic agent paclitaxel in colon cancer models. This guide synthesizes available in vitro and in vivo data to provide a comparative overview for researchers and drug development professionals.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Mechanism of Action Inhibits acid ceramidase, leading to the accumulation of pro-apoptotic ceramide.Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
Primary Molecular Target Acid Ceramidaseβ-tubulin subunit of microtubules
Reported In Vivo Efficacy Reduced tumor growth and hepatic metastases in SW403 and LoVo human colon cancer xenograft models.Demonstrated tumor growth inhibition in various cancer xenograft models, including colon cancer.
Reported In Vitro Efficacy Induces time- and concentration-dependent cell death and apoptosis in SW403 colon cancer cells.Cytotoxic to a range of cancer cell lines, with IC50 values typically in the low nanomolar range.

In-Depth Efficacy Analysis

This compound: A Targeted Approach Through Ceramide Metabolism

This compound functions as a potent inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide. By blocking this enzyme, this compound elevates intracellular levels of ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways, ultimately leading to programmed cell death (apoptosis).

In Vivo Studies: In a key preclinical study utilizing mouse xenograft models of human colon cancer, this compound demonstrated significant anti-tumor activity. Administration of this compound at a dose of 75 mg/kg resulted in a notable reduction in both primary tumor growth and the formation of liver metastases in mice bearing either SW403 or LoVo colon adenocarcinoma cells.[1]

In Vitro Studies: Consistent with its mechanism of action, this compound induces cell death in SW403 colon adenocarcinoma cells in a manner dependent on both the concentration of the drug and the duration of exposure.[1] This cytotoxic effect is accompanied by an increase in intracellular ceramide levels and the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.[1]

Paclitaxel: The Microtubule-Stabilizing Standard

Paclitaxel, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation.[2] The resulting cell cycle arrest at the G2/M phase ultimately triggers apoptosis.

In Vivo Studies: While direct comparative studies with this compound in the same colon cancer models are not available, paclitaxel has shown efficacy in various colon cancer xenograft models. For instance, in a study involving LoVo colorectal cancer xenografts, a paclitaxel-containing treatment regimen contributed to an overall tumor inhibition rate. However, specific quantitative data for paclitaxel as a monotherapy in this model is not detailed in the available literature. Other studies have demonstrated significant tumor growth inhibition by paclitaxel in different human cancer xenografts.[2]

In Vitro Studies: Paclitaxel exhibits potent cytotoxicity against a wide array of human tumor cell lines, with half-maximal inhibitory concentrations (IC50) typically falling within the 2.5 to 7.5 nM range after a 24-hour exposure. Its efficacy is both concentration- and time-dependent. Studies on colon cancer cell lines have confirmed that paclitaxel induces apoptosis, often in conjunction with cell cycle arrest.

Signaling Pathways to Apoptosis

The convergence of this compound and paclitaxel on the apoptotic pathway occurs through distinct upstream signaling events.

G Comparative Apoptotic Signaling Pathways cluster_0 This compound cluster_1 Paclitaxel DNmappd This compound AcidCeramidase Acid Ceramidase DNmappd->AcidCeramidase Ceramide Ceramide Accumulation AcidCeramidase->Ceramide Mitochondria_D Mitochondrial Stress Ceramide->Mitochondria_D Caspase_D Caspase Activation Mitochondria_D->Caspase_D Apoptosis_D Apoptosis Caspase_D->Apoptosis_D Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest ApoptoticSignal Pro-apoptotic Signaling (e.g., Bcl-2 phosphorylation) MitoticArrest->ApoptoticSignal Caspase_P Caspase Activation ApoptoticSignal->Caspase_P Apoptosis_P Apoptosis Caspase_P->Apoptosis_P

Fig. 1: Simplified signaling pathways for this compound and paclitaxel-induced apoptosis.

Experimental Methodologies

A summary of the key experimental protocols used to generate the cited data is provided below.

In Vivo Xenograft Studies

G General Workflow for In Vivo Xenograft Studies start Human Colon Cancer Cells (e.g., SW403, LoVo) injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound or Paclitaxel) vs. Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Analysis of Tumor Growth and Metastases endpoint->analysis

Fig. 2: Generalized workflow for preclinical colon cancer xenograft models.

Cell Lines: SW403 and LoVo human colon adenocarcinoma cell lines are commonly used. Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft. Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice. Treatment Regimen:

  • This compound: In the pivotal study, this compound was administered at a dose of 75 mg/kg.

  • Paclitaxel: Dosing regimens for paclitaxel in xenograft models can vary, with doses ranging from 10-30 mg/kg administered intravenously or intraperitoneally on different schedules. Efficacy Endpoints: The primary readouts for efficacy are typically tumor volume, calculated from caliper measurements, and, in some studies, the incidence of metastatic lesions.

In Vitro Cytotoxicity and Apoptosis Assays

Cell Culture: Colon cancer cell lines are cultured in appropriate media and conditions. Drug Treatment: Cells are exposed to a range of concentrations of this compound or paclitaxel for specified durations. Cytotoxicity Assessment (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates cytotoxicity. Apoptosis Detection (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Conclusion

This compound and paclitaxel represent two distinct approaches to cancer therapy, both culminating in the induction of apoptosis in colon cancer cells. This compound's targeted inhibition of acid ceramidase offers a novel mechanism of action that warrants further investigation. Paclitaxel remains a potent and widely used cytotoxic agent. The preclinical data summarized here underscore the potential of both agents. Direct, head-to-head comparative studies in identical preclinical models would be invaluable for elucidating the relative efficacy and potential synergistic or combination applications of these two compounds in the treatment of colon cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials.

References

Unveiling the Potency of D-Nmappd: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for compounds that selectively induce apoptosis in malignant cells remains a paramount objective. D-Nmappd, a potent acid ceramidase inhibitor, has emerged as a promising candidate in this arena. By blocking the degradation of ceramide, a pro-apoptotic sphingolipid, this compound orchestrates a cascade of events culminating in programmed cell death. This guide provides a comprehensive cross-validation of this compound's efficacy across various cancer cell lines, juxtaposed with other acid ceramidase inhibitors, offering researchers and drug development professionals a critical resource for evaluation.

Comparative Efficacy of Acid Ceramidase Inhibitors

The cytotoxic effects of this compound and other notable acid ceramidase inhibitors, Carmofur and Ceranib-2, have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, reveals significant variations in sensitivity among different cell types.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (B13) HL-60Human Promyelocytic Leukemia1.5
MCF7Human Breast Adenocarcinoma14
SW403Human Colon AdenocarcinomaInduces apoptosis[1]
LoVoHuman Colon AdenocarcinomaReduces tumor growth in vivo[1]
U251Human GlioblastomaDecreases migration[2]
Carmofur SW403Human Colon AdenocarcinomaInhibits AC activity
LNCaPHuman Prostate CarcinomaInhibits AC activity
U87MGHuman Glioblastoma11-104
Patient-Derived GSCsGlioblastoma Stem-like Cells11-104
Ceranib-2 SKOV3Human Ovarian Carcinoma28 (cellular ceramidase activity)
SKOV3Human Ovarian Carcinoma0.73 (antiproliferative)
MCF-7Human Breast AdenocarcinomaInduces apoptosis
MDA-MB-231Human Breast AdenocarcinomaInduces apoptosis
A549Human Lung Adenocarcinoma22
H460Human Large Cell Lung Carcinoma8

Deciphering the Mechanism: The Ceramide-Mediated Apoptotic Pathway

This compound exerts its cytotoxic effects by inhibiting acid ceramidase, a pivotal enzyme in sphingolipid metabolism. This inhibition leads to the intracellular accumulation of ceramide. Elevated ceramide levels act as a critical second messenger, initiating a signaling cascade that promotes apoptosis. This pathway involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), alongside the inhibition of the pro-survival Akt signaling pathway.

D_Nmappd_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Nmappd This compound AcidCeramidase Acid Ceramidase D_Nmappd->AcidCeramidase Inhibits Ceramide Ceramide (Accumulation) AcidCeramidase->Ceramide Degrades SAPK_JNK SAPK/JNK Activation Ceramide->SAPK_JNK p38_MAPK p38 MAPK Activation Ceramide->p38_MAPK Akt_Pathway Akt Pathway (Pro-survival) Ceramide->Akt_Pathway Inhibits Apoptosis Apoptosis SAPK_JNK->Apoptosis p38_MAPK->Apoptosis Akt_Pathway->Apoptosis Inhibits

This compound Signaling Pathway

Experimental Protocols

To facilitate reproducible research, detailed protocols for assessing the effects of this compound on cell viability and apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability through the metabolic activity of cellular dehydrogenases.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., 96-well plate) Incubation Incubation with this compound (24-72 hours) Cell_Culture->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Quant Data Quantification (IC50, % Apoptosis) Viability_Assay->Data_Quant Apoptosis_Assay->Data_Quant

Experimental Workflow

References

The Synergistic Potential of D-Nmappd in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. D-Nmappd, a potent and specific inhibitor of acid ceramidase (AC), is emerging as a promising candidate for such combination strategies. By preventing the breakdown of the pro-apoptotic sphingolipid ceramide, this compound fundamentally alters the cellular signaling environment, creating a vulnerability in cancer cells that can be exploited by conventional chemotherapy and radiotherapy. This guide provides a comprehensive overview of the experimental evidence supporting the use of acid ceramidase inhibitors like this compound in combination with other anti-cancer agents, presenting key data and mechanistic insights for the research and drug development community.

Mechanism of Action: Tilting the Balance Towards Apoptosis

This compound exerts its anti-cancer effects by inhibiting acid ceramidase, a lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine and a free fatty acid. This inhibition leads to an intracellular accumulation of ceramide. Ceramide acts as a critical second messenger in various signaling pathways that collectively push the cell towards programmed cell death, or apoptosis. In contrast, the products of ceramide degradation, sphingosine and its phosphorylated form sphingosine-1-phosphate (S1P), are generally pro-survival and pro-proliferative. Therefore, by blocking ceramide breakdown, this compound shifts the cellular sphingolipid balance in favor of the pro-apoptotic ceramide, thereby sensitizing cancer cells to the cytotoxic effects of other treatments.[1][2][3]

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Evidence for Combination Therapy with Acid Ceramidase Inhibitors

While specific combination studies with this compound are not yet widely published, a growing body of preclinical research on other acid ceramidase inhibitors demonstrates the significant potential of this drug class to synergize with existing cancer therapies. The following table summarizes key findings from studies investigating the combination of AC inhibitors with chemotherapy and radiotherapy in various cancer models.

Cancer TypeCombination Agent(s)Key FindingsReference(s)
Pancreatic Cancer GemcitabineInhibition of acid ceramidase enhanced the anti-tumor effects of gemcitabine, proving superior to gemcitabine monotherapy.[1]
Head and Neck Squamous Cell Carcinoma Radiotherapy, ChemotherapyInhibitors of ceramide-metabolizing enzymes are anticipated to act as sensitizers for both radiotherapy and chemotherapy.[2]
Glioblastoma -Acid ceramidase inhibitors, such as carmofur, effectively induced apoptosis in glioblastoma stem cells, which are known for their resistance to conventional therapies.
Prostate Cancer -Inhibition of acid ceramidase has been shown to reduce tumor growth in prostate cancer xenografts.
Colon Cancer -This compound as a monotherapy induces apoptotic cell death and prevents tumor growth in metastatic human colon cancer models.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are crucial.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with this compound, a chemotherapeutic agent, or a combination of both at various concentrations.

  • Viability Assessment: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. Synergism, additivity, or antagonism of the combination is determined using methods like the Chou-Talalay combination index (CI).

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CellCulture Cell Culture Seeding Seed cells in 96-well plates CellCulture->Seeding Treatment Treat with this compound +/- Chemotherapy Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability Assess Cell Viability (e.g., MTT) Incubation->Viability Analysis Calculate IC50 and Combination Index Viability->Analysis Implantation Implant tumor cells in mice TumorGrowth Allow tumors to establish Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization DrugAdmin Administer treatment regimens Randomization->DrugAdmin Measurement Measure tumor volume regularly DrugAdmin->Measurement Endpoint Endpoint: Excise and weigh tumors Measurement->Endpoint

Caption: Standard experimental workflows for preclinical evaluation.

Future Directions and Conclusion

The inhibition of acid ceramidase by agents like this compound represents a compelling strategy to enhance the efficacy of existing cancer therapies. The accumulation of pro-apoptotic ceramide can lower the threshold for cell death induced by DNA-damaging agents, mitotic inhibitors, and radiation. This guide highlights the strong preclinical rationale for combining this compound with other chemotherapy agents.

For drug development professionals, the key takeaway is the potential for this compound to be developed as a broad-spectrum chemosensitizer and radiosensitizer. Future research should focus on:

  • Identifying optimal combination partners: Systematic screening of this compound with a wide range of approved chemotherapeutic agents across various cancer types.

  • Elucidating detailed mechanisms of synergy: Investigating the specific molecular pathways through which ceramide accumulation synergizes with different classes of anti-cancer drugs.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the in vivo behavior of this compound in combination regimens to optimize dosing and scheduling.

  • Translational studies: Moving promising combinations into more complex preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.

References

Assessing the Specificity of D-Nmappd for Acid Ceramidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Nmappd, a putative acid ceramidase (AC) inhibitor, with other known inhibitors of this enzyme. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing specificity, and visual representations of key pathways and workflows to aid in the critical evaluation of this compound as a specific tool for studying acid ceramidase.

Comparative Inhibitory Activity

The precise specificity of this compound for acid ceramidase (AC) remains a subject of investigation, with conflicting reports in the scientific literature. While some studies characterize it as an AC inhibitor, others suggest it may preferentially target alkaline ceramidases or exhibit off-target effects, notably the inhibition of N-myristoyltransferase (NMT).[1][2] To provide a clear comparative landscape, the following table summarizes the reported inhibitory concentrations (IC50) of this compound and other commonly used acid ceramidase inhibitors. It is important to note that experimental conditions can significantly influence these values.

InhibitorTarget EnzymeReported IC50Reference
This compound ((1R,2R)-B13) Acid Ceramidase~10 µM[3]
Alkaline Ceramidase1 µM
N-myristoyltransferase 1 (NMT1)Active (stereospecific)
B-13 Acid Ceramidase~10 µM
LCL-464 Acid CeramidaseMore potent than B-13 in cells
N-Oleoylethanolamine (NOE) Acid Ceramidase~500 µM (Ki)
Carmofur Acid Ceramidase29 ± 5 nM
ARN14988 Acid CeramidaseNot specified
Ceranib-1 Ceramidase (Acid/Neutral)3.9 ± 0.3 µmol/L (cell proliferation)
Ceranib-2 Ceramidase (Acid/Neutral)0.73 ± 0.03 µmol/L (cell proliferation)

Experimental Protocols

To rigorously assess the specificity of this compound, a series of enzymatic assays targeting acid, neutral, and alkaline ceramidases, as well as potential off-target enzymes like N-myristoyltransferase, are required.

Acid Ceramidase (AC) Activity Assay

This protocol is adapted from a fluorogenic method suitable for high-throughput screening.

Materials:

  • Cell lysates or purified enzyme

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • Substrate: Rbm14-12 (4 mM stock in ethanol)

  • Sucrose solution (0.2 M)

  • Methanol

  • Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)

  • 96-well black plates

  • Fluorescence microplate reader (λex = 360 nm, λem = 446 nm)

Procedure:

  • Prepare cell lysates by sonication in 0.2 M sucrose solution, followed by centrifugation to remove cell debris. Determine protein concentration.

  • In a 96-well plate, combine:

    • 74.5 µL of 25 mM sodium acetate buffer (pH 4.5)

    • 0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM)

    • 25 µL of cell lysate (10-25 µg of protein) in 0.2 M sucrose solution.

  • For inhibitor studies, pre-incubate the enzyme with this compound or other inhibitors for a specified time before adding the substrate.

  • Incubate the plate at 37°C for 3 hours.

  • Stop the reaction by adding 50 µL of methanol.

  • Add 100 µL of 2.5 mg/mL NaIO4 solution to each well and incubate for 2 hours in the dark.

  • Measure the fluorescence using a microplate reader.

Neutral Ceramidase (NC) Activity Assay

This protocol utilizes a fluorescently labeled ceramide substrate.

Materials:

  • Cell lysates or purified enzyme

  • 2X Reaction Buffer: 0.6% Triton X-100, 150 mM NaCl, 25 mM Sodium Phosphate, pH 7.4

  • Substrate: RBM14C16 (or other suitable fluorescent ceramide analog)

  • 96-well black plates

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Prepare the substrate by drying it under nitrogen and resuspending in the 2X reaction buffer with sonication to a final concentration of 20 µM.

  • Pre-incubate the enzyme (in an appropriate buffer) with this compound or other inhibitors.

  • In a 96-well plate, combine 50 µL of the enzyme preparation with 50 µL of the substrate solution (final substrate concentration: 10 µM).

  • Incubate for 2 hours at 37°C in the dark.

  • Measure the fluorescence to determine the extent of substrate hydrolysis.

Alkaline Ceramidase (Alk-C) Activity Assay

This protocol is designed for measuring the activity of alkaline ceramidases.

Materials:

  • Microsomal preparations from cells expressing alkaline ceramidase or purified enzyme.

  • Assay Buffer: 25 mM Tris-HCl, 5 mM CaCl2, 0.15% Triton X-100, pH 8.8.

  • Substrate: C16-ceramide (or other suitable ceramide)

  • Method for detecting sphingosine (e.g., LC-MS/MS)

Procedure:

  • Prepare microsomes from cells known to express the alkaline ceramidase of interest.

  • Incubate 35 µg of microsomal protein with 50 µM of C16-ceramide in the assay buffer, in the presence or absence of inhibitors.

  • Incubate the reaction at 37°C for an appropriate time.

  • Stop the reaction and extract the lipids.

  • Quantify the amount of sphingosine produced using LC-MS/MS.

N-Myristoyltransferase (NMT) Inhibition Assay

This fluorogenic assay detects the release of Coenzyme A (CoA) during the N-myristoylation reaction.

Materials:

  • Purified human NMT1 enzyme

  • Myristoyl-CoA

  • Substrate peptide

  • Reaction Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • Reagent for detecting CoA (e.g., a fluorogenic probe)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, incubate ~18.9 nM of NMT1 enzyme with various concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding 4 µM myristoyl-CoA and 4 µM substrate peptide.

  • After a defined incubation period, add the CoA-detecting reagent.

  • Measure the fluorescence to determine the IC50 value of the inhibitor.

Visualizing Key Concepts

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_inhibitor Inhibitor cluster_assays Specificity Assays cluster_outcome Outcome D_Nmappd This compound AC_Assay Acid Ceramidase Assay (pH 4.5) D_Nmappd->AC_Assay Test Inhibition NC_Assay Neutral Ceramidase Assay (pH 7.4) D_Nmappd->NC_Assay Test Inhibition AlkC_Assay Alkaline Ceramidase Assay (pH 8.8-9.0) D_Nmappd->AlkC_Assay Test Inhibition NMT_Assay N-Myristoyltransferase Assay D_Nmappd->NMT_Assay Test Off-Target Effect Specificity Determine IC50 values Assess Specificity Profile AC_Assay->Specificity NC_Assay->Specificity AlkC_Assay->Specificity NMT_Assay->Specificity signaling_pathway cluster_enzymes Enzymatic Regulation Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis promotes AC Acid Ceramidase (AC) Ceramide->AC Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation Survival S1P->Proliferation promotes AC->Sphingosine hydrolyzes to SphK->S1P phosphorylates to D_Nmappd This compound D_Nmappd->AC inhibits?

References

A Comparative Guide to the In Vivo Efficacy of D-Nmappd and D-e-MAPP in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical in vivo efficacy of two ceramidase inhibitors, D-Nmappd and D-e-MAPP. While both compounds modulate ceramide metabolism, a critical pathway in cancer cell apoptosis, they exhibit distinct enzymatic targets and have been evaluated to different extents in in vivo cancer models. This document summarizes the available experimental data to offer an objective comparison of their performance.

At a Glance: Key Differences and Efficacy

FeatureThis compound (B13)D-e-MAPP
Primary Target Acid Ceramidase[1]Alkaline Ceramidase[2][3]
Mechanism of Action Inhibition of acid ceramidase leads to increased intracellular ceramide levels, triggering apoptosis.[1]Inhibition of alkaline ceramidase elevates endogenous ceramide levels, leading to growth suppression and cell cycle arrest.[3]
In Vivo Efficacy Data Demonstrates significant tumor growth inhibition and reduction of metastases in colon cancer xenograft models.Publicly available in vivo efficacy data in cancer models is limited. In vitro studies show dose-dependent growth suppression in cancer cell lines.

In Vivo Efficacy: this compound Shows Promise in Colon Cancer Xenografts

This compound, also known as B13, has been evaluated for its anti-tumor activity in preclinical mouse models of human colon cancer. The study by Selzner and colleagues (2001) provides key insights into its in vivo efficacy.

Summary of In Vivo Performance of this compound
Animal ModelCancer Cell LineTreatmentKey FindingsReference
Nude MiceSW403 (human colon adenocarcinoma)75 mg/kg this compound, i.p. daily for 14 daysSignificant reduction in tumor growth.Selzner et al., 2001
Nude MiceLoVo (human colon adenocarcinoma)75 mg/kg this compound, i.p. daily for 14 daysSignificant reduction in the number of hepatic metastases.Selzner et al., 2001

D-e-MAPP: In Vitro Activity Awaiting In Vivo Validation

Summary of In Vitro Performance of D-e-MAPP
Cell LineAssayKey FindingsReference
HL-60 (human promyelocytic leukemia)Growth InhibitionConcentration- and time-dependent growth suppression.Bielawska et al., 1996
HL-60Cell Cycle AnalysisArrest in the G0/G1 phase of the cell cycle.Bielawska et al., 1996
MCF-7 (human breast cancer)Viability AssayDose-dependent reduction in cell viability.Request PDF

Signaling Pathway: Ceramide-Mediated Apoptosis

Both this compound and D-e-MAPP exert their cytotoxic effects by increasing intracellular levels of ceramide. Ceramide acts as a second messenger in a signaling cascade that culminates in apoptosis. The diagram below illustrates the key steps in this pathway.

Ceramide_Apoptosis_Pathway cluster_inhibition Ceramidase Inhibition cluster_ceramide Ceramide Metabolism cluster_apoptosis Apoptotic Cascade This compound This compound Acid_Ceramidase Acid_Ceramidase This compound->Acid_Ceramidase inhibits D-e-MAPP D-e-MAPP Alkaline_Ceramidase Alkaline_Ceramidase D-e-MAPP->Alkaline_Ceramidase inhibits Ceramide Ceramide Acid_Ceramidase->Ceramide hydrolyzes Alkaline_Ceramidase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Mitochondria Mitochondria Ceramide->Mitochondria activates Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Ceramide-mediated apoptosis pathway initiated by ceramidase inhibitors.

Experimental Protocols

In Vivo Xenograft Study of this compound in Colon Cancer Models

The following protocol is a summary of the methodology described by Selzner et al. (2001) for evaluating the in vivo efficacy of this compound.

1. Animal Model:

  • Species: Athymic nude mice (nu/nu).

  • Supplier: National Cancer Institute.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.

2. Cell Lines and Tumor Induction:

  • Cell Lines: SW403 and LoVo human colon adenocarcinoma cells.

  • Subcutaneous Tumor Model (SW403): 2.5 x 10^6 SW403 cells were injected subcutaneously into the flanks of nude mice.

  • Metastasis Model (LoVo): 1 x 10^6 LoVo cells were injected into the spleen of nude mice to establish hepatic metastases.

3. Drug Formulation and Administration:

  • Compound: this compound.

  • Formulation: Prepared as a suspension in sterile water.

  • Dosage: 75 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Daily for 14 consecutive days.

4. Efficacy Assessment:

  • Subcutaneous Tumor Growth: Tumor volume was measured daily.

  • Hepatic Metastases: The number of liver metastases was counted at the end of the study.

5. Statistical Analysis:

  • Data were analyzed for statistical significance to compare the treated groups with the vehicle control groups.

In_Vivo_Xenograft_Workflow Start Start Cell_Culture 1. Cancer Cell Culture & Expansion Start->Cell_Culture Tumor_Implantation 2. Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Establish and Grow Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Daily Drug Administration (e.g., this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint 7. Euthanize and Collect Tissues Monitoring->Endpoint Analysis 8. Analyze Tumor Volume and Metastases Endpoint->Analysis End End Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for D-Nmappd

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of D-Nmappd, a potent acid ceramidase inhibitor used in cancer research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is toxic if swallowed or inhaled and fatal in contact with skin. It can also cause serious eye damage and skin irritation. Always work in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) and clothing to prevent skin exposure.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

    • The container must be sturdy, chemically resistant, and have a secure lid.

    • Ensure the waste container is kept closed except when adding waste.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents.

    • Store the this compound waste container separately from other chemical waste streams to prevent accidental mixing.

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat or sources of ignition. Recommended storage temperature for the pure compound is -20°C.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.

    • Provide them with the completed hazardous waste label and any other required documentation.

This compound Properties and Safety Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₃H₃₈N₂O₅
Molecular Weight 422.56 g/mol
CAS Number 35922-06-6
Appearance Solid
Storage Temperature -20°C
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Nmappd_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated collect_waste Collect in Designated Hazardous Waste Container is_contaminated->collect_waste Yes trash Dispose in Regular Trash is_contaminated->trash No label_waste Label Container: 'Hazardous Waste - this compound' collect_waste->label_waste segregate_waste Segregate from Incompatible Chemicals label_waste->segregate_waste store_waste Store in Secure, Ventilated Area at -20°C segregate_waste->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end no_contamination No yes_contamination Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.